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  • Product: 2-(Oxan-4-yl)morpholine;hydrochloride
  • CAS: 2361640-89-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Oxan-4-yl)morpholine Hydrochloride: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its incorporation into drug candidates often enhances pharmacokinetic profiles and biological activity.[1][2] This guide provides a detailed technical overview of a specific, yet underexplored derivative, 2-(Oxan-4-yl)morpholine hydrochloride . This compound uniquely combines the morpholine heterocycle with an oxane (tetrahydropyran) ring, presenting a novel structural motif for exploration in drug discovery.

While specific experimental data for 2-(Oxan-4-yl)morpholine hydrochloride is not extensively documented in publicly accessible literature, this guide, grounded in established principles of organic chemistry and medicinal chemistry, will provide a comprehensive analysis of its structure, propose a viable synthetic route, and outline a robust analytical workflow for its characterization. This document is intended to serve as a foundational resource for researchers interested in synthesizing and evaluating this and similar molecules.

Part 1: Chemical Structure and Physicochemical Properties

The chemical structure of 2-(Oxan-4-yl)morpholine hydrochloride is defined by a morpholine ring substituted at the 2-position with a tetrahydropyran (oxane) ring linked via its 4-position. The hydrochloride salt form results from the protonation of the basic morpholine nitrogen.

Key Structural Features:

  • Morpholine Ring: A six-membered saturated heterocycle containing both an ether linkage and a secondary amine.[3][4][5] This imparts a degree of polarity and a basic center.

  • Oxane (Tetrahydropyran) Ring: A saturated six-membered heterocycle containing an ether linkage. This group is generally chemically stable and can influence the molecule's overall polarity and steric profile.

  • Stereochemistry: The 2-position of the morpholine ring is a chiral center. Therefore, 2-(Oxan-4-yl)morpholine can exist as a racemic mixture of (R)- and (S)-enantiomers, or as a single enantiomer if a stereoselective synthesis is employed.

Physicochemical Properties (Predicted)

PropertyPredicted ValueJustification
Molecular Formula C₉H₁₈ClNO₂Derived from the chemical structure.
Molecular Weight 207.70 g/mol Calculated based on the molecular formula. A similar positional isomer, 2-(Tetrahydro-2H-pyran-3-yl)morpholine hydrochloride, has the same molecular weight.[6]
Appearance White to off-white crystalline solidTypical appearance for hydrochloride salts of organic amines.[7]
Solubility Soluble in water, methanol, and DMSOThe hydrochloride salt form and the presence of ether oxygens are expected to confer good solubility in polar protic solvents.
pKa (of Morpholinium) ~8.5 - 9.5The pKa of the conjugate acid of morpholine is approximately 8.5.[3][7] The substituent at the 2-position is not expected to drastically alter this value.

Part 2: Proposed Synthesis Pathway

Proposed Retrosynthetic Analysis:

G target 2-(Oxan-4-yl)morpholine intermediate1 N-(2-hydroxyethyl)-1-amino-1-(oxan-4-yl)ethane target->intermediate1 Cyclization (e.g., H₂SO₄) precursor1 2-((2-hydroxyethyl)amino)acetonitrile intermediate1->precursor1 Grignard Addition precursor2 Oxan-4-ylmagnesium bromide intermediate1->precursor2 precursor3 Ethanolamine precursor1->precursor3 Nucleophilic Substitution precursor4 Glycolonitrile precursor1->precursor4 precursor5 4-Bromooxane precursor2->precursor5 Grignard Formation precursor6 Magnesium precursor2->precursor6 G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Final Product: 2-(Oxan-4-yl)morpholine HCl nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) synthesis->ms Molecular Weight Confirmation hplc HPLC/UPLC (Purity Assessment) synthesis->hplc Purity Determination ftir FTIR Spectroscopy (Functional Groups) synthesis->ftir Functional Group Identification

Sources

Exploratory

The 2-Substituted Morpholine Advantage: Structural Logic in Medicinal Chemistry

[1] Executive Summary: Beyond the Spacer In medicinal chemistry, the morpholine ring is often relegated to the role of a "solubilizing spacer"—a convenient appendage to cap a chain or modulate LogP. This view underestima...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Beyond the Spacer

In medicinal chemistry, the morpholine ring is often relegated to the role of a "solubilizing spacer"—a convenient appendage to cap a chain or modulate LogP. This view underestimates the scaffold's potential. 2-substituted morpholines represent a privileged subclass that transcends simple physicochemical modulation.[1][2] By breaking the symmetry of the parent heterocycle, substitution at the C2 position creates a chiral vector capable of exploring specific solvent channels in enzyme active sites, modulating basicity (


) to fine-tune CNS penetration, and blocking metabolic soft spots inherent to the ether alpha-carbon.[1]

This guide analyzes the 2-substituted morpholine scaffold not as a passive linker, but as a core pharmacophore, detailing its physicochemical profile, synthetic accessibility, and application in high-value targets like Reboxetine.[1][2]

Physicochemical Profiling: The "Goldilocks" Basicity

The substitution of a methylene group in piperidine with an oxygen atom to form morpholine drastically alters the electronic landscape of the ring.

Basicity Modulation ( )

Unlike piperidine (


), which is almost fully ionized at physiological pH (7.4), morpholine exhibits a significantly lower 

(

).[2] This is due to the negative inductive effect (-I) of the ether oxygen, which withdraws electron density from the nitrogen lone pair.[2]
  • 2-Substitution Effect: Introducing an electron-withdrawing group (EWG) or even a steric bulk at the C2 position can further depress the

    
     into the 6.5–7.5 range.[2]
    
  • Biological Implication: This "Goldilocks" zone allows a significant fraction of the molecule to exist as the neutral free base at physiological pH, facilitating passive diffusion across the Blood-Brain Barrier (BBB), while still maintaining enough cationic character for salt bridge interactions within the target binding pocket.

Conformational Bias

The morpholine ring predominantly adopts a chair conformation.

  • Equatorial Preference: In 2-substituted morpholines, the substituent preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.[1][2]

  • Vector Control: This locks the C2-vector into a specific trajectory relative to the nitrogen lone pair, allowing for precise positioning of pharmacophores (e.g., the diphenylether moiety in Reboxetine).

PropertyPiperidineMorpholine2-Me-Morpholine

(Conj.[1][2][3] Acid)
~11.2~8.3~7.4 - 8.0
LogP ~0.84~-0.86~-0.5
H-Bond Acceptors 1 (N)2 (N, O)2 (N, O)
Metabolic Liability High (Oxidation)ModerateImproved (Steric block)

Synthetic Architectures

Constructing the 2-substituted morpholine core requires strategies that control stereochemistry, as the C2 center is often crucial for potency (e.g., (S,S)-Reboxetine is the active enantiomer).[2]

Strategy A: Chiral Pool Cyclization (The Reboxetine Route)

This is the classical approach, relying on optically pure amino alcohols.

  • Mechanism: An amino alcohol (often derived from serine or phenylglycine) reacts with an

    
    -haloketone or epoxide.[2]
    
  • Protocol Highlight: The cyclization often involves a double-inversion or retention strategy depending on the leaving groups used.[1]

Strategy B: Asymmetric Hydrogenation

A modern, catalytic approach for generating chiral morpholines from achiral precursors.[2]

  • Substrate: 2-substituted dehydromorpholines (enol ethers).

  • Catalyst: Rhodium-bisphosphine complexes (e.g., Rh-DuPhos or Rh-SKP).[1][2]

  • Outcome: High enantioselectivity (>95% ee) establishes the C2 stereocenter via face-selective hydrogenation.[2]

Strategy C: Metal-Free Ring Expansion

A scalable route using aziridines.[1][2]

  • Reagents: Chiral aziridine + Haloalcohol + Ammonium Persulfate.[2]

  • Mechanism: Radical cation mediated ring opening of the aziridine followed by intramolecular etherification.

Visualization: Synthetic Pathways

Synthesis cluster_0 Key Advantage Start1 Amino Alcohol (Chiral Pool) Inter1 N-Alkylation (with alpha-halo ketone) Start1->Inter1 Step 1 Start2 Dehydromorpholine (Enol Ether) Inter2 Rh-Catalyst (Asymmetric H2) Start2->Inter2 H2 (g) Cyclization Cyclization (Acid/Base mediated) Inter1->Cyclization Step 2 Product 2-Substituted Morpholine (>95% ee) Inter2->Product Stereocontrol Cyclization->Product Yields

Figure 1: Contrast between classical chiral pool cyclization and modern asymmetric hydrogenation for accessing the scaffold.

Medicinal Chemistry Case Study: Reboxetine

Reboxetine (Edronax) stands as the definitive proof-of-concept for the 2-substituted morpholine scaffold.[1][2] It is a selective Norepinephrine Reuptake Inhibitor (NRI).[2][4][5]

The Pharmacophore
  • Structure: (S,S)-2-[

    
    -(2-ethoxyphenoxy)benzyl]morpholine.[1][2]
    
  • Role of Morpholine:

    • Binding: The protonated nitrogen forms a salt bridge with Asp75 in the Norepinephrine Transporter (NET).[2]

    • Scaffold: The morpholine ring acts as a rigid spacer, holding the two aromatic rings (phenyl and ethoxyphenoxy) in a precise "open-book" orientation required for the hydrophobic pocket.[2]

    • Selectivity: The (S,S) configuration at the C2 and alpha-carbon is critical.[2] The enantiomer (R,R) is significantly less potent.[2]

Metabolic Stability & The C2 Blockade

Unsubstituted morpholines are susceptible to oxidative metabolism at the carbon alpha to the ether oxygen (C2/C6).

  • Metabolic Pathway: CYP450 hydroxylation at C2

    
     Hemiacetal formation 
    
    
    
    Ring opening
    
    
    N-dealkylation or acid formation (e.g., 2-(2-aminoethoxy)acetic acid).[1][2]
  • The 2-Substituted Solution: By placing a bulky group (like the benzhydryl ether in Reboxetine) at C2, the molecule sterically hinders the approach of the CYP450 oxo-iron species to this vulnerable site. This forces metabolism to occur on the peripheral ethoxy chain (O-desethylation) rather than destroying the pharmacophoric core.[2]

Visualization: Metabolic Soft Spot Blocking

Metabolism Morph Unsubstituted Morpholine C2_Ox CYP450 Oxidation at C2 (Alpha to O) Morph->C2_Ox High Liability RingOpen Ring Opening (Loss of Activity) C2_Ox->RingOpen SubMorph 2-Substituted Morpholine (e.g., Reboxetine) Steric Steric Hindrance at C2 SubMorph->Steric Substituent Effect AltMet Peripheral Metabolism (e.g., O-dealkylation) SubMorph->AltMet Shunts to Steric->C2_Ox Blocks Stable Metabolic Stability (Core Intact) AltMet->Stable

Figure 2: Mechanism by which C2-substitution protects the morpholine core from oxidative ring opening.[1][2]

Experimental Protocol: Synthesis of (S)-2-Hydroxymethylmorpholine

A versatile intermediate for accessing 2-substituted libraries.[1][2]

Objective: Synthesis of the core chiral scaffold via cyclization of a chiral amino alcohol.

  • Starting Material: (S)-3-Amino-1,2-propanediol.[1][2][6]

  • N-Protection: React with Benzyl chloroformate (Cbz-Cl) in aqueous

    
     to yield N-Cbz-aminodiol.
    
  • Epoxide Formation: Treat with

    
     followed by base (
    
    
    
    ) to generate the N-Cbz-aziridine or epoxide intermediate (depending on specific route variant).[2]
    • Alternative (Sharpless): Use Sharpless Asymmetric Epoxidation on allylic alcohols if starting de novo.[2]

  • Cyclization: React with chloroacetyl chloride to form the morpholinone, followed by reduction with

    
    .
    
  • Yield: Typical yields for the cyclization step range from 60-80%.[1][2]

  • Validation: Check optical rotation

    
     and ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
    

References

  • Li, M., et al. (2021).[2] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 14893-14899.[1][2]

  • Melloni, P., et al. (1984).[2] "Potential antidepressant agents.[2][4][7][8] Alpha-aryloxybenzyl derivatives of ethanolamine and morpholine."[1] European Journal of Medicinal Chemistry, 19(3), 235-242.[1][2]

  • Cossy, J., et al. (2008).[2][9] "Synthesis of (S,S)-Reboxetine via a Catalytic Stereospecific Rearrangement of

    
    -Amino Alcohols." Journal of Organic Chemistry, 73(2), 707-710.[2] [2]
    
  • Wong, D. T., et al. (2000).[2] "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor."[2][10] Biological Psychiatry, 47(9), 818-829.[1][2]

  • Testa, B., et al. (2003).[2] "Hydrolysis in Drug and Prodrug Metabolism." Verlag Helvetica Chimica Acta.[2] (Discusses morpholine metabolic pathways).

  • BenchChem. (2025).[2] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[2] [2]

Sources

Foundational

Tetrahydropyran-4-yl vs. Morpholine: A Strategic Bioisostere Guide

Executive Summary: The Strategic Pivot In the optimization of lead compounds, the morpholine ring is a "privileged structure," ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid).[1] However, its physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot

In the optimization of lead compounds, the morpholine ring is a "privileged structure," ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid).[1] However, its physicochemical baggage—specifically its basicity (


) and susceptibility to oxidative metabolism—can become a liability.[1]

The Tetrahydropyran-4-yl (THP) moiety serves as a critical bioisostere. By replacing the ring nitrogen with a carbon (methine), this switch effectively "silences" the basic center while preserving the chair conformation and the ether oxygen's hydrogen-bond accepting vector.

This guide details the decision matrix for this substitution, focusing on three critical axes: hERG mitigation , metabolic hardening , and lipophilicity modulation .[1]

Physicochemical Divergence: The "Why" and "What"

The substitution of an N-linked morpholine with a C-linked tetrahydropyran-4-yl group represents a fundamental shift in the molecule's electronic landscape.

The Basicity Cliff (pK_a)

The most immediate impact is the elimination of the ionizable center.

  • Morpholine: At physiological pH (7.4), the morpholine nitrogen is predominantly protonated (cationic).[1] This aids solubility but often drives non-specific binding, including to the hERG potassium channel (a key cardiotoxicity alert).[1]

  • Tetrahydropyran-4-yl: The ring is neutral. This abolishes the cation-pi interactions often responsible for hERG blocking.

Lipophilicity Shift ( LogP)

Replacing the polar amine (-NH- or -N<) with a methine (-CH<) significantly increases lipophilicity.[1]

  • Data Point: The intrinsic

    
     for the Morpholine 
    
    
    
    THP switch is approximately +1.0 to +1.5 log units , depending on the attachment point.
  • Consequence: While permeability often improves due to the loss of the charge, aqueous solubility generally decreases. This trade-off must be managed by introducing solubilizing groups elsewhere on the scaffold.

Structural Overlay

Both rings adopt a chair conformation. However, the vector of the substituent differs:

  • Morpholine: The substituent is on the Nitrogen (equatorial preferred).

  • THP: The substituent is on C4.

  • Result: The spatial volume is highly conserved, making THP a near-perfect steric mimic, but the electronic surface potential is drastically altered (electrostatic neutral vs. positive).[1]

Metabolic Stability & Toxicology[2][3]

The morpholine ring is not metabolically inert.[2] It is a substrate for Cytochrome P450 enzymes, leading to specific degradation pathways that THP avoids.[1]

Morpholine Metabolic Liabilities[4][5][6]
  • 
    -C Hydroxylation:  CYP450 oxidizes the carbon adjacent to the nitrogen. This carbinolamine intermediate is unstable and collapses to ring-opened products (e.g., amino-ethoxy-acetic acid derivatives).[1]
    
  • N-Oxidation: Formation of the N-oxide, which can be a stable metabolite or a precursor to further degradation.

THP Stability Profile

The THP ring lacks the nitrogen "handle" for oxidative dealkylation. While oxidation can occur at the ether


-position (forming a lactone), this process is significantly slower and less favorable than the nitrogen-driven oxidation in morpholine.[1]
Visualization: Metabolic Pathways

The following diagram contrasts the bioactivation of Morpholine against the stability of THP.

MetabolicPathways cluster_0 Morpholine Liability Pathway cluster_1 Tetrahydropyran (THP) Stability Morph Morpholine Scaffold (Basic Amine) CYP CYP450 (Oxidation) Morph->CYP Fast Carbinol $alpha$-Carbinolamine (Unstable) CYP->Carbinol RingOpen Ring Opening (Aldehyde/Acid) Carbinol->RingOpen Spontaneous THP THP Scaffold (Neutral Ether) CYP_THP CYP450 THP->CYP_THP Slow/Resistant Excretion Unchanged Excretion THP->Excretion Primary Route Lactone Lactone (Rare/Slow) CYP_THP->Lactone

Figure 1: Comparative metabolic fate.[1] Morpholine is susceptible to oxidative ring opening initiated by the basic nitrogen. THP is largely resistant, often excreted unchanged or requiring functionalization elsewhere.[1]

Case Study: mTOR Inhibitors (Wyeth/Pfizer)[1]

A definitive example of this bioisosteric switch is found in the development of mTOR inhibitors.

  • The Challenge: Early morpholine-containing pyrazolopyrimidines showed high potency but suffered from poor pharmacokinetic (PK) profiles due to rapid clearance and moderate hERG binding.

  • The Switch: Replacing the morpholine moiety with a 3,6-dihydro-2H-pyran (DHP) or tetrahydropyran-4-yl group.[1]

  • Outcome:

    • Potency: Maintained (IC50 within 2-fold). The ether oxygen in THP maintained the critical H-bond interaction with the kinase hinge region (Valine residue).

    • Selectivity: Improved selectivity against PI3K isoforms.

    • Liability: Drastic reduction in hERG binding affinity due to the removal of the basic amine.

Decision Matrix: When to Switch?

Use this logic flow to determine if a THP replacement is suitable for your lead series.

DecisionMatrix Start Lead Compound Analysis (Contains Morpholine) hERG Is hERG inhibition a concern? Start->hERG Metab Is Clearance (Cl_int) high? hERG->Metab No SwitchTHP SWITCH TO THP (Prioritize Neutrality) hERG->SwitchTHP Yes (Remove Basic N) Solubility Is Solubility critical? Metab->Solubility No Metab->SwitchTHP Yes (Metabolic Soft Spot) KeepMorph KEEP MORPHOLINE (Optimize Substituents) Solubility->KeepMorph Yes (Need Polarity) Modify Consider THP-Amine (Hybrid Approach) Solubility->Modify Intermediate

Figure 2: Strategic decision tree for Morpholine-to-THP bioisosteric replacement.

Experimental Protocols

To validate the bioisosteric replacement, two key assays must be performed: Microsomal Stability (to confirm metabolic hardening) and LogD Determination (to quantify lipophilicity shift).[1]

Protocol: Microsomal Stability Assay (Human/Rat)

Objective: Determine intrinsic clearance (


) and half-life (

) of the THP analog vs. Morpholine parent.[1]

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Test Compounds (10 mM DMSO stock).

Procedure:

  • Preparation: Dilute test compounds to 1

    
    M in Phosphate Buffer (final DMSO < 0.1%).
    
  • Pre-incubation: Mix microsomes (0.5 mg/mL final conc) with compound solution. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation:





[1]
Protocol: Shake-Flask LogD (pH 7.4)

Objective: Quantify the lipophilicity shift.[1]

Procedure:

  • Phases: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24h.

  • Dissolution: Dissolve compound in the Octanol phase (approx 100

    
    M).
    
  • Equilibration: Mix equal volumes of Octanol-compound and Buffer in a glass vial.

  • Agitation: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

  • Result:

    
    
    

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]

  • Kaplan, J., et al. (2010).[1][3] Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).[1][3] Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.[1][3]

  • Leeson, P. D., & Springthorpe, B. (2007).[1] The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890.[1]

  • Testa, B., & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 4(3), 257-405.[1] [1]

Sources

Exploratory

Advanced Design of Morpholine-Based Kinase Inhibitors: Targeting the PI3K/mTOR Axis

[1] Executive Summary: The Morpholine Advantage In the landscape of kinase inhibitor discovery, the morpholine heterocycle has transcended its role as a mere solubilizing group to become a "privileged scaffold." Its ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Morpholine Advantage

In the landscape of kinase inhibitor discovery, the morpholine heterocycle has transcended its role as a mere solubilizing group to become a "privileged scaffold." Its ubiquity in clinical candidates targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways is not coincidental.

The morpholine moiety offers a unique convergence of physicochemical and pharmacodynamic properties:

  • Hinge Binding: The ether oxygen serves as a critical hydrogen bond acceptor, often mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

  • Metabolic Stability: Unlike its piperazine analog, the morpholine ring is less prone to oxidative metabolism, enhancing the half-life of the parent compound.

  • Solubility & Permeability: It lowers logP while maintaining lipophilicity sufficient for membrane permeability, a delicate balance required for intracellular targets.

This guide details the structural rationale, synthetic pathways, and validation protocols for developing novel morpholine-based kinase inhibitors.[1][2][3]

Medicinal Chemistry: Structural Rationale & SAR

The Hinge Binder Hypothesis

The primary driver for morpholine inclusion is its interaction with the kinase hinge region.[4] In Class I PI3Ks (p110


, 

,

,

), the morpholine oxygen typically forms a hydrogen bond with the backbone amide of a specific valine residue (e.g., Val851 in PI3K

or Val882 in PI3K

).[5]

Key SAR Insight: Replacing the morpholine oxygen with a nitrogen (piperazine) or carbon (piperidine) often results in a drastic loss of potency (10-100 fold). This confirms that the ether oxygen is not a passive spacer but an active pharmacophore.

Selectivity Toggles

While the morpholine ring provides potency, selectivity is tuned by the core scaffold (triazine, pyrimidine, quinazoline) and substituents on the morpholine ring itself.

ModificationEffect on PharmacologyMechanistic Rationale
Unsubstituted Morpholine High Potency (Pan-PI3K/mTOR)Optimal fit in the ATP binding pocket; H-bond with Val851.
3-Methylmorpholine Isoform SelectivityIntroduces chirality. (S)-3-methyl often clashes with residues in PI3K

, improving selectivity for PI3K

or

.
N-Substitution (Piperazine) Reduced Potency / SolubilityLoss of H-bond acceptor; increased basicity alters pKa and solubility profile.
Bridged Morpholines RigidificationLocks conformation to reduce entropic penalty upon binding; can enhance selectivity.

Synthetic Pathways[2][4][7][8]

The introduction of the morpholine moiety is typically achieved via Nucleophilic Aromatic Substitution (


) on electron-deficient cores (e.g., chlorotriazines) or Palladium-catalyzed Buchwald-Hartwig amination on electron-rich cores (e.g., quinazolines).
Visualizing the Synthetic Strategy

The following diagram illustrates the convergent synthesis of a dual PI3K/mTOR inhibitor scaffold.

SynthesisWorkflow cluster_conditions Critical Parameters Start Dichloropyrimidine / Chlorotriazine Core Step1 Step 1: S_NAr / Suzuki (Scaffold Decoration) Start->Step1 Aryl Boronic Acid Pd(dppf)Cl2 Inter Intermediate (Aryl Chloride) Step1->Inter Step2 Step 2: Buchwald-Hartwig (Morpholine Coupling) Inter->Step2 Morpholine Pd2(dba)3 / BINAP Final Final Morpholine Inhibitor Step2->Final P1 Base: NaOtBu or Cs2CO3 P2 Solvent: Toluene or Dioxane P3 Temp: 80-110°C

Caption: Convergent synthetic workflow for morpholine-based kinase inhibitors, highlighting the critical C-N bond formation step.

Protocol: Buchwald-Hartwig Amination for Morpholine Introduction

This protocol is optimized for coupling morpholine to a deactivated aryl chloride, a common challenge in kinase inhibitor synthesis.

Reagents:

  • Aryl Chloride substrate (1.0 eq)

  • Morpholine (1.2 – 1.5 eq)

  • 
     (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)
    
  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.10 eq)

  • Sodium tert-butoxide (

    
    ) (1.5 eq)
    
  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Catalyst Pre-complexation: Add

    
    , BINAP, and anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
    
  • Substrate Addition: Add the Aryl Chloride and Morpholine to the mixture.

  • Base Addition: Add

    
     in one portion. (Note: Use 
    
    
    
    if the substrate contains base-sensitive esters).
  • Reflux: Heat the reaction to 100°C–110°C for 4–12 hours. Monitor via LC-MS for the disappearance of the aryl chloride.

  • Workup: Cool to RT, filter through a celite pad to remove Palladium residues, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate). Morpholine derivatives often streak on silica; adding 1% Triethylamine to the eluent is recommended.

Biological Characterization: Validating the Mechanism

The PI3K/mTOR Signaling Cascade

Understanding the downstream effects is crucial for cellular assays. Inhibition of PI3K should reduce pAkt (S473), while dual inhibition (PI3K/mTOR) will also abolish pS6K activity.

SignalingPathway RTK RTK / GPCR PI3K Class I PI3K (Target) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt / PKB PIP3->Akt Recruitment PDK1->Akt Phosphorylation (T308) mTORC1 mTORC1 (Target) Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Growth Cell Growth & Proliferation S6K->Growth Inhibitor Morpholine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR pathway showing the dual intervention points for morpholine-based inhibitors.[6]

Enzymatic Assay Protocol: ADP-Glo™ (Promega)

The ADP-Glo™ assay is the industry standard for screening lipid and protein kinases. It is a luminescent assay that quantifies ADP formed during the kinase reaction.[7][8][9][10]

Assay Logic: Unlike radioactive


 assays, ADP-Glo is homogeneous and non-radioactive. It works by:
  • Stopping the kinase reaction and depleting remaining ATP.[7][8][9][10][11]

  • Converting the generated ADP back to ATP.[7][8][9][10][11]

  • Using Luciferase to convert the new ATP into light.[10]

Protocol:

  • Reaction Assembly: In a 384-well white plate, mix:

    • 2 µL Kinase (PI3K

      
      ) in 1x buffer.
      
    • 2 µL Substrate (PIP2:PS lipid vesicles) + Test Compound.

    • 1 µL Ultra-pure ATP (10–50 µM final).

  • Incubation: Incubate at RT for 60 minutes.

  • Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate for 40 minutes at RT. (This stops the kinase and digests unreacted ATP).[7]

  • Detection: Add 10 µL Kinase Detection Reagent . Incubate for 30 minutes.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Data Analysis: Calculate % Inhibition =

    
    .
    

Critical Control: Ensure the ATP concentration is near the


 of the specific kinase isoform to detect ATP-competitive inhibitors (like morpholines) effectively.

References

  • Wick, M.J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.[12][13] NIH/PubMed. [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor. J. Med. Chem. [Link]

  • Kumari, A., & Singh, R.K. (2020).[2][3] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[2] Bioorganic Chemistry.[2][3][6][14] [Link]

  • Garner, A.P., et al. (2019). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.[6] NIH/PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: A Detailed Protocol for Reductive Amination Using 2-(Oxan-4-yl)morpholine

Introduction: The Strategic Importance of the Morpholine Scaffold and Reductive Amination The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of approved...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Morpholine Scaffold and Reductive Amination

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of approved and experimental drugs.[1][2] Its frequent incorporation into bioactive molecules stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for optimizing the pharmacokinetic profile of drug candidates.[1][2] The synthesis of substituted morpholines, therefore, remains an area of intense focus for researchers in drug discovery.[3][4][5]

Reductive amination stands out as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds, providing a direct pathway to secondary and tertiary amines.[6][7][8] This one-pot reaction, which combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a selective reducing agent, is highly valued for its efficiency and broad functional group tolerance.[9][10] Among the various reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mild nature and exceptional selectivity for the reduction of the transiently formed iminium ion over the starting carbonyl compound.[6][11]

This application note provides a comprehensive, field-proven protocol for the reductive amination of a carbonyl compound with 2-(Oxan-4-yl)morpholine, a valuable building block in contemporary drug design. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and discuss critical parameters for successful execution and purification.

The Mechanism of Reductive Amination

The reductive amination process proceeds through a well-defined sequence of reactions. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers to form a carbinolamine intermediate. Under the reaction conditions, this intermediate dehydrates to yield an imine or, upon protonation, a highly electrophilic iminium ion. It is this iminium ion that is selectively and rapidly reduced by the hydride reagent, sodium triacetoxyborohydride, to afford the final amine product.[12]

The use of a mild acid, such as acetic acid, can catalyze the formation of the imine intermediate by protonating the carbonyl group, thereby increasing its electrophilicity.[13][14]

Caption: Mechanism of Reductive Amination.

Experimental Protocol: One-Pot Reductive Amination

This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with 2-(Oxan-4-yl)morpholine using sodium triacetoxyborohydride.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • 2-(Oxan-4-yl)morpholine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Acetic Acid (AcOH) (optional, 1.0-2.0 equiv for ketones)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid that can cause irritation.[15][16] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[15][17] Store in a cool, dry place under an inert atmosphere.[15][16]

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic solvents. All handling should be performed in a fume hood.

  • Always wash hands thoroughly after handling chemicals.[17]

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde or ketone (1.0 equiv) and 2-(Oxan-4-yl)morpholine (1.0-1.2 equiv). Dissolve the starting materials in anhydrous dichloromethane or 1,2-dichloroethane.

  • Acid Catalyst (if necessary): For reactions involving less reactive ketones, acetic acid (1.0-2.0 equiv) can be added to the mixture to catalyze imine formation.[9]

  • Addition of Reducing Agent: While stirring, add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel, recrystallization, or distillation, depending on the properties of the final amine product.[18]

Sources

Application

N-Alkylation of 2-(Oxan-4-yl)morpholine: A Guide to Reaction Conditions and Protocols

Introduction: Navigating the Synthesis of a Privileged Scaffold The 2-(Oxan-4-yl)morpholine moiety is a valuable scaffold in modern drug discovery, frequently incorporated into molecules targeting a range of biological p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Privileged Scaffold

The 2-(Oxan-4-yl)morpholine moiety is a valuable scaffold in modern drug discovery, frequently incorporated into molecules targeting a range of biological pathways. Its unique three-dimensional structure, conferred by the bulky, non-planar oxane (tetrahydropyran) substituent, can impart favorable pharmacokinetic properties. However, this same steric hindrance presents a significant challenge for synthetic chemists, particularly during N-alkylation reactions. Direct functionalization of the morpholine nitrogen is often impeded, necessitating carefully optimized conditions to achieve high yields and purity.

This guide provides a detailed exploration of robust and field-proven methodologies for the N-alkylation of 2-(Oxan-4-yl)morpholine. We will move beyond simple procedural lists to explain the underlying chemical principles, offering insights into why specific reagents and conditions are chosen. The protocols described are designed to be self-validating, with clear guidance on reaction setup, monitoring, and troubleshooting.

Strategic Approaches to a Sterically Hindered Amine

Two primary strategies have proven most effective for the N-alkylation of sterically demanding secondary amines like 2-(Oxan-4-yl)morpholine: Reductive Amination and Direct Alkylation with Alkyl Halides under optimized conditions. A third, the Buchwald-Hartwig Amination , is a powerful tool for N-arylation and will be discussed as a key related transformation.

dot graph LogicalFlow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start: 2-(Oxan-4-yl)morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Desired N-Substituent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Alkyl [label="Alkyl Group (from Aldehyde/Ketone)", fillcolor="#E8F0FE", fontcolor="#202124"]; AlkylHalide [label="Alkyl Group (from Halide)", fillcolor="#E8F0FE", fontcolor="#202124"]; Aryl [label="Aryl/Heteroaryl Group", fillcolor="#E8F0FE", fontcolor="#202124"]; ReductiveAmination [label="Protocol 1: Reductive Amination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DirectAlkylation [label="Protocol 2: Direct Alkylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig Amination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Decision; Decision -> Alkyl [label="Carbonyl Precursor"]; Decision -> AlkylHalide [label="Halide Precursor"]; Decision -> Aryl [label="Aryl Halide Precursor"]; Alkyl -> ReductiveAmination; AlkylHalide -> DirectAlkylation; Aryl -> Buchwald; } enddot Caption: Decision workflow for selecting an N-alkylation method.

Protocol 1: Reductive Amination (The Workhorse Method)

Reductive amination is arguably the most versatile and reliable method for this transformation. It proceeds in a one-pot fashion by reacting the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced by a selective hydride source.[1][2] The key advantage is the mildness of the conditions and the avoidance of harsh alkylating agents.

Causality of Reagent Selection
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[3][4] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making it highly selective for the protonated iminium ion over the starting aldehyde or ketone.[1][4][5] This selectivity is crucial for a successful one-pot reaction.[1][3] Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), STAB reactions are generally cleaner and avoid cyanide-containing waste streams.[1]

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reactants and intermediates.[3][4][6] Tetrahydrofuran (THF) is a viable alternative.[3] Protic solvents like methanol are generally avoided as they can react with STAB.[1][6]

  • Acid Catalyst: A catalytic amount of acetic acid can accelerate the reaction, particularly with less reactive ketones, by facilitating the dehydration step to form the iminium ion.[3][4][5]

dot graph ReductiveAmination { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes Amine [label="2-(Oxan-4-yl)morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone\n(R1-CO-R2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion Intermediate", shape=Mdiamond, fillcolor="#FEF7E0", fontcolor="#202124"]; STAB [label="NaBH(OAc)₃\n(Hydride Source)", fillcolor="#E6F4EA", fontcolor="#202124"]; Product [label="N-Alkylated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amine -> Iminium [label="+"]; Carbonyl -> Iminium [label="+ (H⁺ cat.)\n- H₂O"]; Iminium -> Product; STAB -> Product [label="Reduction"]; } enddot Caption: Mechanism of one-pot reductive amination.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add 2-(Oxan-4-yl)morpholine (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1-0.2 M.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If the carbonyl partner is a ketone, add glacial acetic acid (0.1-1.0 eq).

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the consumption of the starting amine by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Data and Troubleshooting
ParameterRecommended ConditionRationale & Troubleshooting
Reducing Agent NaBH(OAc)₃ (STAB)Slow/Stalled Reaction: If using a ketone, ensure acetic acid was added. A gentle warming to 40°C may be required.
Stoichiometry 1.1-1.2 eq. Carbonyl1.3-1.5 eq. STABIncomplete Reaction: Ensure STAB is of good quality and was handled under anhydrous conditions. An excess of the carbonyl can help drive iminium formation.
Solvent Anhydrous DCE or THFPoor Solubility: If substrates are poorly soluble, a larger volume of solvent may be needed, or THF could be trialed.
Temperature Room Temperature (20-25°C)Side Products: For highly reactive aldehydes, cooling the reaction to 0°C before adding STAB can minimize side reactions.

Protocol 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation via an SN2 reaction with an alkyl halide is a more classical approach. For a sterically hindered amine, success hinges on using conditions that enhance the nucleophilicity of the amine and the reactivity of the electrophile. This method is often preferred for introducing simple, unfunctionalized alkyl groups like methyl or ethyl.

Causality of Reagent Selection
  • Base: A base is required to neutralize the hydrogen halide (e.g., HBr, HCl) formed during the reaction. Cesium carbonate (Cs₂CO₃) is particularly effective.[7][8][9] Its high solubility in organic solvents and the "cesium effect" are thought to create a more 'naked' and therefore more nucleophilic amine anion, accelerating the reaction.[7][10] Less expensive bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.[10]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal.[8][11] They effectively solvate the cation of the base, promoting the reaction without interfering with the nucleophile.

  • Temperature: Due to the steric hindrance, elevated temperatures (60-90°C) are often necessary to achieve a reasonable reaction rate.[8]

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, combine 2-(Oxan-4-yl)morpholine (1.0 eq), the alkyl halide (e.g., iodomethane, ethyl bromide) (1.1-1.5 eq), and cesium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous DMF or ACN to achieve a concentration of 0.2-0.5 M.

  • Reaction: Heat the mixture to 60-80°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography.

Related Advanced Method: Buchwald-Hartwig Amination for N-Arylation

While the core topic is N-alkylation, a discussion would be incomplete without mentioning the premier method for forming C-N bonds with aryl or heteroaryl partners: the Buchwald-Hartwig amination.[12] This palladium-catalyzed cross-coupling reaction is exceptionally broad in scope and is the go-to method for synthesizing N-aryl morpholines.[13][14]

The reaction typically involves an aryl halide (Br, Cl) or triflate, a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a specialized phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOt-Bu, K₃PO₄) in a solvent like dioxane or toluene.[12][15] This powerful transformation has revolutionized the synthesis of molecules containing the N-arylmorpholine motif.[14]

Conclusion

The N-alkylation of the sterically hindered 2-(Oxan-4-yl)morpholine can be achieved efficiently through rational selection of reaction conditions. For the introduction of diverse and functionalized alkyl groups from carbonyl precursors, reductive amination using sodium triacetoxyborohydride is the superior and most versatile method. For simpler alkyl groups from halide precursors, direct alkylation using cesium carbonate in DMF provides a robust alternative. These protocols, grounded in an understanding of the underlying chemical principles, provide researchers with reliable starting points for the synthesis of complex molecules built upon this important pharmaceutical scaffold.

References

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1 . ResearchGate. Available at: [Link]

  • Halpern, M. PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? . Phase Transfer Catalysis. Available at: [Link]

  • Cesium effect: high chemoselectivity in direct N-alkylation of amines . SciSpace. Available at: [Link]

  • Castillo, J. et al. (PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines . ResearchGate. Available at: [Link]

  • Reductive Amination - Common Conditions . Organic Chemistry Data. Available at: [Link]

  • Blanco, M. M. et al. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation . Organic Chemistry Portal. Available at: [Link]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry. Available at: [Link]

  • Sodium triacetoxyborohydride . Organic Chemistry Portal. Available at: [Link]

  • Best Conditions For N-Alkylation? . Sciencemadness.org. Available at: [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines . Semantic Scholar. Available at: [Link]

  • Medley, J. W. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination . Harvard University. Available at: [Link]

  • Valente, C. et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions . Organometallics. Available at: [Link]

  • Wang, B. et al. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines . PubMed Central. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . MDPI. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent . BYU ScholarsArchive. Available at: [Link]

Sources

Method

Application Note: Mastering the Intricacies of Handling and Storing Hygroscopic Morpholine Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Morpholine hydrochloride, a pivotal reagent and intermediate in pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Morpholine hydrochloride, a pivotal reagent and intermediate in pharmaceutical synthesis, presents a significant handling challenge due to its hygroscopic nature. Improper storage and handling can lead to moisture absorption, compromising sample integrity, affecting reaction stoichiometry, and ultimately impacting the validity of research and development outcomes. This application note provides a comprehensive guide, grounded in scientific principles, for the meticulous handling and storage of morpholine hydrochloride. We will delve into the causality behind its hygroscopic behavior, present detailed protocols for mitigating moisture contamination, and offer a validated method for accurately determining water content.

The Challenge of Hygroscopicity in a Scientific Setting

Hygroscopic compounds, such as morpholine hydrochloride, readily attract and absorb moisture from the atmosphere.[1][2] This seemingly simple phenomenon can have cascading negative effects in a laboratory environment. For a crystalline solid like morpholine hydrochloride, moisture ingress can lead to:

  • Physical Changes: Caking and clumping of the powder, which complicates accurate weighing and dispensing.[3][4][5]

  • Chemical Degradation: The presence of water can alter the chemical stability of the salt, potentially leading to hydrolysis or other unwanted side reactions.[6]

  • Inaccurate Stoichiometry: The measured weight of the sample will not accurately reflect the amount of the active compound, as it includes an unknown mass of water. This can lead to significant errors in reaction stoichiometry and the preparation of standard solutions.

  • Compromised Analytical Results: In analytical applications, the presence of excess water can interfere with various techniques and lead to erroneous data.

Understanding and controlling the exposure of morpholine hydrochloride to atmospheric moisture is therefore paramount to ensuring the reproducibility and accuracy of experimental work.

Physicochemical Properties of Morpholine Hydrochloride

A thorough understanding of the properties of morpholine hydrochloride is the foundation for developing effective handling and storage strategies.

PropertyValueSource(s)
Chemical Formula C₄H₉NO·HCl[7]
Molecular Weight 123.58 g/mol [7][8]
Appearance White to light yellow crystalline powder[8][9]
Hygroscopicity Hygroscopic[8][10]
Melting Point 175-176 °C (decomposes)[7]
Solubility Soluble in water[7][8][9]
Storage Temperature Recommended below 30°C in a cool, dry place[8]
Incompatibilities Strong oxidizing agents, strong bases[9]

Best Practices for Handling Morpholine Hydrochloride

Given its hygroscopic nature, minimizing exposure to atmospheric moisture is the core principle guiding all handling procedures.

Engineering Controls: Your First Line of Defense
  • Glove Box/Inert Atmosphere: The gold standard for handling highly hygroscopic materials is a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[1] This provides the most rigorous protection against moisture.

  • Weighing in a Controlled Environment: If a glove box is unavailable, conduct weighing operations in an area with low relative humidity. Minimize the time the container is open to the atmosphere.

Personal Protective Equipment (PPE)

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.[11][12][13]

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[14]

  • Eye Protection: Use safety goggles or a face shield to protect against accidental splashes.[14]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Protocol for Weighing and Dispensing

This protocol is designed to minimize moisture uptake during routine laboratory use.

  • Equilibration: Before opening, allow the sealed container of morpholine hydrochloride to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Minimize Exposure Time: Have all necessary equipment (spatulas, weigh boats, receiving flasks) ready before opening the primary container.

  • Use of a Weighing Funnel: When transferring the solid, use a powder funnel to minimize spillage and reduce the time the receiving container is open.

  • Prompt Sealing: Immediately and securely reseal the main container after dispensing the required amount. For screw-cap bottles, consider wrapping the cap with parafilm for an extra barrier against moisture ingress.

  • Inert Gas Blanket: For long-term storage of the bulk material, consider backfilling the container with an inert gas like nitrogen or argon before sealing.

Standard Operating Protocol for Storage

The appropriate storage of morpholine hydrochloride is critical for maintaining its integrity over time.

Short-Term Storage (In-Use/Working Stock)
  • Primary Container: Keep the salt in its original, tightly sealed container.[1][14]

  • Secondary Containment (Desiccator): Place the primary container inside a desiccator containing a suitable desiccant.[1]

    • Desiccant Selection: Indicating silica gel is a common and effective choice.[15][16] Molecular sieves offer superior drying capacity, especially at low relative humidity.[16][17]

  • Location: Store the desiccator in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][14]

Long-Term Storage (Bulk/Archival)
  • Inert Atmosphere Packaging: For optimal long-term stability, consider repackaging the material under an inert atmosphere. This can be achieved using a glove box and heat-sealable, moisture-barrier bags.

  • Sealed Ampoules: For the highest level of protection, especially for analytical standards, storing under vacuum or inert gas in sealed glass ampoules is recommended.

  • Temperature Control: Maintain storage temperatures between 15°C and 25°C.[11]

Diagram: Decision Workflow for Handling and Storage

handling_storage_workflow Workflow for Handling & Storage of Hygroscopic Salts cluster_handling Handling Protocol cluster_storage Storage Protocol start_handling Start: Need to Weigh Salt equilibrate Equilibrate Container to Room Temperature start_handling->equilibrate prepare_tools Prepare All Tools (Spatula, Weigh Paper, etc.) equilibrate->prepare_tools weigh_env Select Weighing Environment prepare_tools->weigh_env glove_box Use Inert Atmosphere Glove Box weigh_env->glove_box High Sensitivity open_bench Work Quickly on Open Bench (Low RH) weigh_env->open_bench Lower Sensitivity dispense Dispense Required Amount glove_box->dispense open_bench->dispense seal_main Immediately & Tightly Seal Main Container dispense->seal_main use_sample Use Weighed Sample seal_main->use_sample storage_type Select Storage Duration seal_main->storage_type Return to Storage short_term Short-Term Storage storage_type->short_term Frequent Use long_term Long-Term Storage storage_type->long_term Archival desiccator Store in Desiccator with Desiccant short_term->desiccator inert_pkg Repackage Under Inert Atmosphere long_term->inert_pkg cool_dry Store in Cool, Dry Place desiccator->cool_dry inert_pkg->cool_dry

Caption: Decision workflow for handling and storage of morpholine hydrochloride.

Quantifying the Invisible: Protocol for Moisture Content Determination

To ensure the quality of your morpholine hydrochloride and to make accurate corrections to sample weights, a quantitative determination of water content is often necessary. Karl Fischer (KF) titration is the gold standard for this purpose due to its high accuracy, precision, and specificity for water.[18]

Principle of Karl Fischer Titration

The KF titration is based on the Bunsen reaction, where iodine reacts quantitatively with water in the presence of sulfur dioxide, a base, and a solvent (typically methanol).[19] The endpoint is detected when an excess of iodine is present, which can be determined potentiometrically.

Experimental Protocol: Volumetric Karl Fischer Titration

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and reagents.

Instrumentation and Reagents:

  • Volumetric Karl Fischer Titrator

  • Titration Cell

  • Analytical Balance (readable to 0.1 mg)

  • One-component KF reagent (e.g., CombiTitrant 5)

  • Anhydrous Methanol (as the solvent)

  • Benzoic or Salicylic Acid (for buffering, if needed)[19][20]

  • Certified Water Standard (for titer determination)

Procedure:

  • System Preparation:

    • Assemble the KF titration cell, ensuring all joints are properly sealed to prevent ingress of atmospheric moisture.

    • Fill the burette with the Karl Fischer titrant.

    • Add fresh, anhydrous methanol to the titration vessel.

  • Solvent Conditioning (Pre-Titration):

    • Start the titrator's conditioning function. The instrument will automatically titrate any residual water in the solvent until a stable, low-drift endpoint is reached.

  • Titer Determination:

    • Accurately weigh a specific amount of a certified water standard and add it to the conditioned titration cell.

    • Start the titration. The instrument will dispense the KF reagent until the endpoint is reached.

    • The titer (mg of water per mL of titrant) is calculated. Repeat this determination at least three times and use the average value. The titer should be determined daily before sample analysis.

  • Sample Analysis:

    • Accurately weigh approximately 100-200 mg of the morpholine hydrochloride salt into a clean, dry weighing boat.

    • Quickly transfer the sample into the conditioned titration vessel.

    • Seal the vessel and start the titration.

    • The instrument will automatically titrate to the endpoint and calculate the water content, typically expressed as a percentage (w/w).

  • Calculations:

    • The instrument's software will typically perform the calculation automatically. The fundamental formula is:

      • % Water = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100

Note on Amine Hydrochlorides: Morpholine hydrochloride is the salt of a weak base and a strong acid, resulting in a slightly acidic solution. However, some amine salts can be basic and may require the addition of a weak acid like benzoic or salicylic acid to the solvent to buffer the reaction and prevent side reactions that can lead to inaccurate results.[19][20] It is good practice to test a sample with and without a buffer to ensure the results are consistent.

Diagram: Karl Fischer Titration Workflow

kf_workflow Workflow for Karl Fischer Titration start Start: Determine Water Content setup 1. Prepare KF Titrator (Fresh Solvent & Reagent) start->setup condition 2. Pre-Titrate Solvent (Conditioning to Dry State) setup->condition titer 3. Determine Titer (Using Water Standard) condition->titer weigh_sample 4. Accurately Weigh Morpholine HCl Sample titer->weigh_sample titer->weigh_sample Use Validated Titer add_sample 5. Add Sample to Titration Vessel weigh_sample->add_sample titrate_sample 6. Start Sample Titration add_sample->titrate_sample result 7. Obtain % Water Content titrate_sample->result

Caption: Step-by-step workflow for determining moisture content via Karl Fischer titration.

Conclusion

The hygroscopic nature of morpholine hydrochloride demands a rigorous and systematic approach to its handling and storage. By implementing the engineering controls, handling protocols, and storage strategies outlined in this guide, researchers can significantly mitigate the risks of moisture contamination. This ensures the integrity of the material, leading to more accurate, reproducible, and reliable scientific outcomes. Furthermore, the regular application of a validated analytical technique like Karl Fischer titration provides an essential quality control measure, adding a layer of confidence to all experimental work involving this important compound.

References

  • Consolidated Chemical. (n.d.). Morpholine – Solvent, Water Treatment, and Corrosion Inhibition. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • ACG World. (n.d.). Improving the stability of hygroscopic products through packaging. Retrieved from [Link]

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • The Merck Index. (n.d.). Morpholine. Retrieved from [Link]

  • Interplas. (2024). Selecting the Right Type of Desiccant - An Overview. Retrieved from [Link]

  • Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 48(14), 2420–2422. Available at: [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. Retrieved from [Link]

  • SorbentSystems.com. (n.d.). Desiccant Types. Retrieved from [Link]

  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • Chemsrc.com. (n.d.). Morpholine hydrochloride CAS#:10024-89-2. Retrieved from [Link]

  • LabRulez LCMS. (2023). Validation of Parameters for Karl Fischer Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms. Retrieved from [Link]

  • NETZSCH. (2020). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. Retrieved from [Link]

  • Quveon. (n.d.). The Basics of Karl Fischer Titration. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine Compound Page. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Morpholine - Processing. Retrieved from [Link]

  • American Chemical Society. (2017). Morpholine | ACS Reagent Chemicals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • Theseus. (2025). Commissioning and Validation of a Volumetric KF Titrator. Retrieved from [Link]

  • Eurofins. (n.d.). Water Determination by Karl Fischer. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Resolution of 2-(tetrahydro-2H-pyran-4-yl)morpholine

Topic: Resolution of 2-(tetrahydro-2H-pyran-4-yl)morpholine Ticket ID: RES-MORPH-PYR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Executive Summary & Workflow Welcome to the Advanced Chiral Resol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of 2-(tetrahydro-2H-pyran-4-yl)morpholine Ticket ID: RES-MORPH-PYR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary & Workflow

Welcome to the Advanced Chiral Resolution Support Center. You are dealing with 2-(tetrahydro-2H-pyran-4-yl)morpholine , a secondary amine with a single chiral center at the C2 position of the morpholine ring.

The Challenge:

  • Basicity: The morpholine nitrogen (

    
    ) causes severe peak tailing on silica-based HPLC columns if not suppressed.
    
  • Conformational Flexibility: The tetrahydropyran (THP) ring adds rotatable degrees of freedom, potentially complicating crystal packing in classical resolution.

The Solution: We employ a bifurcated strategy based on your scale. Method A (Chromatography) is preferred for discovery (<5g). Method B (Diastereomeric Crystallization) is preferred for process scale (>100g).

Decision Matrix (Visual Workflow)

ResolutionWorkflow Start Input: Racemic 2-(tetrahydro-2H-pyran-4-yl)morpholine Decision Decision: Scale & Purity Req? Start->Decision PathA Path A: High-Throughput (HPLC / SFC) Decision->PathA < 10 grams High Speed PathB Path B: Classical Resolution (Diastereomeric Salts) Decision->PathB > 100 grams Low Cost Screening CSP Screening (Amylose/Cellulose) PathA->Screening MobilePhase Critical: Add 0.1% DEA/TEA (Suppress Silanol Interactions) Screening->MobilePhase Prep Prep Isolation MobilePhase->Prep Result Target: >99% ee (R) or (S) Enantiomer Prep->Result AcidScreen Acid Screen: L-Tartaric, D-DBTA, S-Mandelic PathB->AcidScreen Cryst Crystallization (EtOH or iPrOH/H2O) AcidScreen->Cryst Lib Salt Break & Free Base Cryst->Lib Lib->Result

Figure 1: Strategic decision tree for resolving morpholine derivatives. Select Path A for speed/purity or Path B for manufacturing cost-efficiency.

Module A: Chiral Chromatography (HPLC & SFC)

This is the gold standard for immediate results. The secondary amine moiety requires specific mobile phase additives to prevent non-specific binding to the silica support.

Stationary Phase Selection

For 2-substituted morpholines, polysaccharide-based columns provide the highest success rate due to the inclusion mechanisms of the heterocyclic rings.

PriorityColumn ChemistryCommercial Equivalent (Examples)Why it works
1 Amylose tris(3,5-dimethylphenylcarbamate)AD-H, IA, Lux Amylose-1Proven recognition of cyclic amines.
2 Cellulose tris(3,5-dimethylphenylcarbamate)OD-H, IB, Lux Cellulose-1Complementary selectivity to Amylose.
3 Cellulose tris(3,5-dichlorophenylcarbamate)IC, Lux Cellulose-2Chlorinated selector offers unique "pockets" for the THP group.
Mobile Phase & Conditions

CRITICAL WARNING: You must use a basic additive. Failure to do so will result in broad, tailing peaks that merge (pseudo-racemate).

Protocol: SFC Screening (Supercritical Fluid Chromatography)

SFC is preferred over HPLC for basic amines due to the natural slight acidity of CO2 and faster diffusivity.

  • Co-Solvent: Methanol or Ethanol (start with 15%).

  • Additive: 0.2% Diethylamine (DEA) or Isopropylamine (IPA).

    • Note: DEA is superior for morpholines.

  • Pressure: 120 bar backpressure.

  • Temperature: 35°C.

Protocol: Normal Phase HPLC

If SFC is unavailable, use Normal Phase. Avoid Reverse Phase (C18) for chiral resolution of this specific molecule unless using specialized antibiotics columns (e.g., Chirobiotic V).

  • Mobile Phase: Hexane / Ethanol / DEA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min (analytical).

Module B: Classical Resolution (Diastereomeric Salt Formation)

For scale-up, we utilize the basicity of the morpholine nitrogen to form salts with chiral acids.

The Acid Screen

Do not rely on a single acid. The "Tetrahydropyran" tail creates steric bulk that may disrupt packing with small acids.

Top Candidates to Screen:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA): The "workhorse" for hindered amines.

  • Dibenzoyl-L-tartaric acid (L-DBTA): Excellent for 2-substituted nitrogen heterocycles.

  • L-Mandelic Acid: Good for forming salts with bases of moderate strength.

  • (S)-Camphorsulfonic acid (CSA): Strong acid, good if the morpholine is weakly basic due to electronic effects (less likely here, but worth trying).

Experimental Protocol: The "Fogging" Technique

Use this for the initial screen (100 mg scale) to find the right crystal system.

  • Dissolution: Dissolve 100 mg of racemic amine in minimal Methanol (0.5 mL).

  • Addition: Add 1.0 equivalent of the chiral acid (dissolved in 0.5 mL Methanol).

  • Vapor Diffusion: Place the open vial inside a larger jar containing Diethyl Ether or Hexane . Seal the large jar.

  • Observation: As the ether diffuses into the methanol, solubility decreases slowly.

    • Result: Crystals = Good.

    • Result: Oil = Bad (Try changing solvent to Isopropanol).

  • Harvest & Check: Filter crystals, break salt (NaOH/DCM extraction), and check ee% via HPLC (Method A).

Troubleshooting & FAQs

Q1: My HPLC peaks are tailing severely, even on a chiral column. Why? A: This is "Silanol Activity." The morpholine nitrogen is interacting with the acidic silanol groups on the silica backbone of the column, not the chiral selector.

  • Fix: Increase your basic additive. If using 0.1% DEA, go to 0.1% TEA + 0.1% TFA (The TFA blocks silanols, the TEA keeps the amine neutral). Or simply increase DEA to 0.5%.

Q2: The salt resolution yielded an oil, not crystals. What now? A: "Oiling out" means the solvent polarity is too high or the temperature dropped too fast.

  • Fix 1: Switch solvent. If using MeOH, switch to Ethanol or Isopropanol .

  • Fix 2: Re-heat the oil until it dissolves (add drops of EtOH), then turn off the heat and let it cool inside the oil bath (slow cooling).

  • Fix 3: Scratch the side of the glass with a spatula to induce nucleation.

Q3: I have 90% ee, but I need >99%. Do I start over? A: No. Perform a Recrystallization .

  • Take your 90% ee salt. Dissolve in the minimum amount of hot solvent (e.g., boiling EtOH). Let it cool. The crystal lattice prefers the pure diastereomer; the impurity (the other enantiomer) will likely stay in the mother liquor.

Q4: Can I use Kinetic Resolution (Enzymes) instead? A: Yes, secondary amines are excellent candidates for Lipase-catalyzed acylation .

  • System: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl Acetate or Ethyl Acetate.

  • Solvent: MTBE or Toluene (dry).

  • Mechanism: One enantiomer will be acetylated to the amide; the other remains an amine. You can then separate them by standard silica flash chromatography (Amide = Non-polar, Amine = Polar).

References

  • Chiral Separation of Morpholines via Hydrogenation

    • Source: Zhang, J. et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[1] Chemical Science, 2021.

    • Relevance: Establishes the chemical behavior and stability of the 2-substituted morpholine class.
    • URL:[Link]

  • General Chiral HPLC Methodologies for Amines

    • Source: "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides.
    • Relevance: Defines the requirement for basic additives (DEA/TEA) in polysaccharide columns for secondary amines.
    • URL:[Link]

  • Lipase Resolution of Heterocyclic Amines

    • Source: Gotor-Fernández, V. et al. "Preparation of Chiral Amine Building Blocks by Enzymatic Resolution." Current Organic Chemistry, 2006.
    • Relevance: Validates the CAL-B kinetic resolution pathway for morpholine-like secondary amines.
    • URL:[Link]

  • Diastereomeric Salt Formation (The "Pope-Peachy" Method)

    • Source: Kozma, D.
    • Relevance: The authoritative text on selecting resolving agents (Tartaric vs. Mandelic) for basic amines.
    • URL:[Link]

Disclaimer: All experimental protocols involve hazardous chemicals. Ensure appropriate PPE (gloves, goggles, fume hood) is used. This guide is for research purposes only.

Sources

Optimization

Technical Support Center: Purification of 2-(Oxan-4-yl)morpholine Intermediates

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(Oxan-4-yl)morpholine and its synthetic intermediates. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(Oxan-4-yl)morpholine and its synthetic intermediates. This document offers troubleshooting strategies and frequently asked questions to address common challenges encountered during the purification process, ensuring the attainment of highly pure compounds crucial for subsequent research and development.

Troubleshooting Guide: Navigating Common Purification Hurdles

The purification of 2-(Oxan-4-yl)morpholine intermediates can present several challenges, from removing stubborn impurities to achieving optimal recovery. The following table outlines common problems, their potential causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Extraction - The morpholine derivative may be water-soluble, especially if protonated. - Inefficient phase separation.- Salting Out: Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate to decrease the solubility of the organic compound. - pH Adjustment: Basify the aqueous layer (e.g., with NaOH or K2CO3) to ensure the morpholine is in its free base form, which is typically less water-soluble. - Solvent Choice: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or chloroform.
Significant Peak Tailing in Silica Gel Chromatography - The basic nitrogen atom of the morpholine ring can interact strongly with acidic silanol groups on the silica gel surface.[1]- Mobile Phase Modification: Add a small amount of a basic modifier, such as 0.1-2% triethylamine (Et3N) or ammonia in methanol, to the eluent to neutralize the acidic sites on the silica gel.[1]
Co-elution of Impurities During Column Chromatography - Impurities may have similar polarity to the desired product. - Suboptimal choice of eluent system.- Gradient Elution: Employ a gradient elution method, gradually increasing the polarity of the mobile phase to improve separation. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, or a reversed-phase column (e.g., C18) for highly polar compounds.
Difficulty in Inducing Crystallization - The compound may be an oil at room temperature. - Presence of impurities inhibiting crystal lattice formation. - Inappropriate solvent system.- Solvent Screening: Experiment with various solvent systems, including binary mixtures like ethanol/water or ethyl acetate/petroleum ether.[2] - Seeding: Introduce a small crystal of the pure compound to initiate crystallization. - Slow Cooling/Evaporation: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Alternatively, allow the solvent to evaporate slowly.
Oiling Out During Recrystallization - The solubility of the compound in the chosen solvent is too high at the initial temperature. - The solution is supersaturated.- Use a Larger Volume of Solvent: Ensure the compound is fully dissolved at the boiling point of the solvent. - Hot Filtration: If insoluble impurities are present, perform a hot filtration before allowing the solution to cool. - Change Solvent System: Select a solvent in which the compound has lower solubility at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-(Oxan-4-yl)morpholine?

Common impurities largely depend on the synthetic route employed. However, you can generally anticipate the presence of:

  • Unreacted Starting Materials: Such as the initial amine and the oxane-containing electrophile.

  • Reagents and Catalysts: Acids, bases, or catalysts used in the reaction may persist in the crude product.

  • Byproducts from Side Reactions: These can include products of over-alkylation, elimination, or rearrangement reactions. For instance, in syntheses involving an amine and an electrophile, excess electrophile may remain.[1]

Q2: I am struggling to find a suitable solvent for the recrystallization of my 2-(Oxan-4-yl)morpholine intermediate. What is a good starting point?

A systematic approach to solvent screening is recommended. Start with single solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). If a single solvent does not yield satisfactory crystals, explore binary solvent systems. Common and effective mixtures for morpholine derivatives include ethanol-water and ethyl acetate-petroleum ether.[2] The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

Q3: How can I effectively remove the triethylamine added to my eluent during column chromatography from the purified fractions?

Triethylamine is volatile and can often be removed by co-evaporation with a suitable solvent under reduced pressure. A common procedure is to:

  • Combine the fractions containing the pure product.

  • Concentrate the solution on a rotary evaporator.

  • Add a solvent in which your compound is soluble but has a higher boiling point than triethylamine (e.g., dichloromethane or toluene).

  • Concentrate the solution again. Repeat this process 2-3 times to ensure the complete removal of triethylamine.

Q4: My purified 2-(Oxan-4-yl)morpholine appears as an oil, but I require a solid for the next step. What can I do?

If recrystallization attempts have failed, consider the following techniques:

  • Trituration: Add a non-solvent (a solvent in which your compound is insoluble) to the oil and stir vigorously. This can sometimes induce solidification.

  • Salt Formation: If your downstream application allows, converting the basic morpholine to a salt (e.g., hydrochloride or oxalate) can often result in a stable, crystalline solid. This is achieved by treating a solution of the free base with the corresponding acid.

  • Lyophilization (Freeze-Drying): If the compound is soluble in water or another suitable solvent, lyophilization can yield a solid powder.

Experimental Protocols

The following are exemplary protocols that can serve as a starting point for the purification of 2-(Oxan-4-yl)morpholine intermediates. Note: These protocols may require optimization for your specific compound and impurity profile.

Exemplary Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude 2-(Oxan-4-yl)morpholine intermediate. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Exemplary Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column. Equilibrate the column with the starting eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). To mitigate peak tailing, a small amount of triethylamine (0.5-1%) can be added to the eluent system.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Troubleshooting Workflow for Purification

G cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product start Crude Product extraction Liquid-Liquid Extraction start->extraction Initial Workup chromatography Column Chromatography extraction->chromatography Further Purification recrystallization Recrystallization chromatography->recrystallization Polishing Step analysis TLC / LC-MS / NMR recrystallization->analysis end Pure Product (>95%) analysis->end Purity Met fail Impure Product analysis->fail Purity Not Met fail->chromatography Re-purify

Caption: A logical workflow for the purification and analysis of 2-(Oxan-4-yl)morpholine intermediates.

Diagram 2: Mitigating Peak Tailing in Chromatography

G Interaction of Basic Analyte with Silica Gel cluster_silica Silica Gel Surface cluster_analyte Basic Analyte cluster_modifier Mobile Phase Modifier silica Si-OH Acidic Silanol Group morpholine { R-N | Basic Morpholine Nitrogen } morpholine:f0->silica:f0 Strong Interaction (Peak Tailing) triethylamine { Et3N | Triethylamine } triethylamine:f0->silica:f0 Neutralization

Caption: The role of a basic modifier in preventing interactions between the analyte and the stationary phase.

References

  • Severina, H. I., et al. (2017). Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2014). PMC. [Link]

  • Ortiz, K. G., et al. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. Journal of the American Chemical Society, 146, 29847-29856.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). National Institutes of Health. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • Step gradient elution of morpholine, 2-diethylaminoethanol,... (n.d.). ResearchGate. [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (2018). Organic Syntheses Procedure. [Link]

  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020). ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. (2000). PubMed. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2020). PMC. [Link]

  • Morpholine. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf. [Link]

  • 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. (1977). Organic Syntheses Procedure. [Link]

  • MORPHOLINE. (n.d.). PubChem. [Link]

  • Process for the preparation of morpholines. (1964).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (2014). Organic Syntheses. [Link]

Sources

Troubleshooting

Technical Support Center: 2-(Oxan-4-yl)morpholine Coupling Guide

Core Directive & Scope This guide addresses the specific challenges associated with coupling 2-(Oxan-4-yl)morpholine (also known as 2-(tetrahydro-2H-pyran-4-yl)morpholine). While morpholines are standard secondary amines...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the specific challenges associated with coupling 2-(Oxan-4-yl)morpholine (also known as 2-(tetrahydro-2H-pyran-4-yl)morpholine). While morpholines are standard secondary amines, the C2-substitution with a tetrahydropyran ring introduces distinct steric and electronic biases that deviate from standard morpholine chemistry.

The "Dual-Interface" Challenge:

  • Steric Gatekeeping: The bulky pyran ring at C2 creates a "gatekeeper" effect, retarding nucleophilic attack and allowing competing pathways (hydrolysis, protodehalogenation) to dominate.

  • Lewis Basic Chelation: The ether oxygen in the pyran ring, combined with the morpholine oxygen, increases the ligand density, potentially interfering with sensitive transition metal catalysts (Pd, Cu).

Module A: Amide Coupling (HATU/EDC/T3P)

The Problem: Steric-Induced Hydrolysis & Acid Racemization

Because 2-(Oxan-4-yl)morpholine is a sterically hindered secondary amine, its reaction rate with activated esters is significantly slower than unsubstituted morpholine.

Primary Side Reactions:

  • Activated Ester Hydrolysis: The activated species (e.g., O-At-ester) reacts with trace water faster than the hindered amine, regenerating the carboxylic acid.

  • Racemization of the Acid Partner: Slow amine attack extends the lifetime of the activated acid, increasing the probability of racemization via the oxazolone mechanism (if the acid partner is chiral).

  • Guanidinium Formation: When using uronium reagents (HATU/HBTU), the slow amine can react with the coupling reagent itself rather than the acid.

Troubleshooting Protocol: The "Pre-Activation" Check

Q: My yield is low (<40%), and I see the starting acid remaining. Should I add more HATU? A: No. Adding more HATU often exacerbates side reactions. Instead, switch to a more reactive phosphonium salt or modify the base addition.

Step-by-Step Optimization:

  • Switch Reagents: Replace HATU with PyBOP or COMU . Phosphonium salts (PyBOP) do not form guanidinium byproducts, which is critical for slow-reacting amines.

  • The "Base-Stagger" Technique:

    • Dissolve Acid (1.0 equiv) and Coupling Reagent (1.1 equiv) in DMF/DCM.

    • Add only 1/3 of the base (DIPEA/Collidine) to pre-activate the acid for 2–3 minutes.

    • Add the 2-(Oxan-4-yl)morpholine.

    • Add the remaining base slowly over 15 minutes.

    • Reasoning: This keeps the pH lower initially, preventing rapid hydrolysis of the active ester while the amine is introduced.

  • Add a Catalyst: Add 0.5 equiv of HOAt or Oxyma . These additives form a more reactive active ester that is less prone to racemization than the OBt ester.

Visual Workflow: Amide Coupling Decision Tree

AmideCoupling Start Start: 2-(Oxan-4-yl)morpholine + Carboxylic Acid CheckChiral Is the Acid Partner Chiral? Start->CheckChiral UseCOMU Use COMU/Collidine (Suppress Racemization) CheckChiral->UseCOMU Yes CheckSteric Is the Acid Bulky? CheckChiral->CheckSteric No Monitor Monitor LCMS @ 1h UseCOMU->Monitor UseT3P Use T3P (50% in EtOAc) + Pyridine (High Temp) CheckSteric->UseT3P Yes (Tertiary/Quaternary C) UseHATU Use HATU/DIPEA (Standard) CheckSteric->UseHATU No UseT3P->Monitor UseHATU->Monitor Issue Issue: Acid Remaining + New Impurity (+99 Da) Monitor->Issue Incomplete Solution Diagnosis: Guanidinium Adduct. Action: Switch to PyBOP. Issue->Solution

Caption: Decision tree for amide coupling based on the steric and chiral nature of the carboxylic acid partner.

Module B: Buchwald-Hartwig Amination[1][2]

The Problem: Protodehalogenation & Catalyst Inhibition

In Pd-catalyzed coupling, the 2-(Oxan-4-yl)morpholine presents a risk of Protodehalogenation (reduction of Ar-Br to Ar-H). This occurs because the steric bulk of the amine retards the Reductive Elimination step, giving the Pd-intermediate time to undergo


-hydride elimination (if possible) or abstract a proton from the solvent/base.

Secondary Risk: The pyran oxygen can coordinate to unsaturated Pd(0) species, effectively reducing the concentration of the active catalyst.

Troubleshooting Protocol: The "Bulky-Rich" System

Q: I am seeing the reduced arene (Ar-H) instead of the product. Why? A: Your catalytic cycle is stalling at the amine coordination step. The Pd center is "waiting" for the bulky amine, and during this wait, it scavenges a hydride.

Optimization Matrix:

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Scientific Rationale
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2RuPhos Pd G4 or BrettPhos Pd G4 Dialkylbiaryl ligands (Buchwald ligands) create a "pocket" that forces the bulky amine to coordinate and accelerates reductive elimination.
Base NaOtBu (Strong Base)K3PO4 or Cs2CO3 Strong bases can promote side reactions with the pyran ring. Weaker, inorganic bases reduce background decomposition.
Solvent DMF / DMSOToluene or 1,4-Dioxane Polar aprotic solvents like DMF can coordinate to Pd and compete with the amine. Non-polar solvents prevent this "solvent poisoning."
Temperature 100°C+65°C – 80°C Lower temperatures favor the coupling over the higher-activation-energy dehalogenation pathway.
Visual Workflow: Cross-Coupling Pathway

Buchwald Substrate Ar-X + Amine OxAdd Oxidative Addition Substrate->OxAdd Coord Amine Coordination OxAdd->Coord Pd(0) -> Pd(II) RedElim Reductive Elimination Coord->RedElim Fast (RuPhos) SideRxn Protode- halogenation Coord->SideRxn Slow (PPh3) + H source Product Product RedElim->Product Ar-N-Morph

Caption: Kinetic competition between productive coupling (Green) and protodehalogenation (Red) driven by ligand choice.

Module C: Analytical Forensics (NMR & HPLC)

Q: My NMR shows double peaks for the pyran and morpholine protons. Is my compound impure? A: Likely No . 2-Substituted morpholines exhibit strong Rotameric behavior, especially when coupled to an amide or carbamate. The chair-chair interconversion is slow on the NMR timescale due to the steric bulk of the oxan-4-yl group.

The Validation Test (Variable Temperature NMR):

  • Run a standard 1H NMR at 25°C (observe split peaks).

  • Heat the probe to 50°C or 60°C .

  • Result: If the peaks coalesce into sharp singlets/multiplets, they are rotamers . If they remain distinct, they are diastereomers (indicating you may have epimerized the C2 center).

HPLC Note: On C18 columns, rotamers can sometimes appear as a "shoulder" or a split peak. Run the method at 40°C+ to confirm peak purity.

References & Authority

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Steric Hindrance in Coupling: Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. Link

  • Morpholine Conformational Analysis: D'Souza, D. M., & Müller, T. J. J. (2007). Magnetic Resonance in Chemistry. (General reference for N-heterocycle rotamers).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(Oxan-4-yl)morpholine and all reagents before use.

Optimization

Technical Support Center: Chiral Separation of 2-(tetrahydro-2H-pyran-4-yl)morpholine

Status: Active Ticket ID: CHIRAL-MORPH-THP-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Invisible Amine" Challenge You are attempting to separate the enantiomers of 2-(tetrahydro-2H-pyran...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHIRAL-MORPH-THP-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Invisible Amine" Challenge

You are attempting to separate the enantiomers of 2-(tetrahydro-2H-pyran-4-yl)morpholine . Before proceeding with method development, you must recognize two critical physicochemical properties that will dictate your success or failure:

  • Lack of Chromophore (The Detection Problem): This molecule contains no aromatic rings or conjugated

    
    -systems. It is effectively "invisible" to standard UV detection (254 nm).
    
  • Secondary Amine Functionality (The Tailing Problem): The morpholine nitrogen is basic (

    
    ). Without proper mobile phase additives, it will interact strongly with residual silanols on the column stationary phase, leading to severe peak tailing and loss of resolution.
    

This guide provides a self-validating workflow to overcome these specific hurdles.

Method Development Strategy

Decision Tree: Select Your Detection Mode First

Do not start screening columns until you have established a reliable detection method.

DetectionLogic cluster_0 Protocol A Options Start Start: Select Detector HasAdvanced Do you have CAD, ELSD, or MS? Start->HasAdvanced UVOnly UV Detector Only HasAdvanced->UVOnly No DirectMethod Protocol A: Direct Analysis (Preferred) HasAdvanced->DirectMethod Yes DerivMethod Protocol B: Derivatization (Required for UV) UVOnly->DerivMethod CAD CAD/ELSD Universal Response DirectMethod->CAD MS Mass Spec (SIM Mode) DirectMethod->MS

Caption: Workflow for selecting the appropriate detection strategy based on available instrumentation.

Protocol A: Direct Analysis (CAD/ELSD/MS)

Applicability: Labs with Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers.

Column Selection Strategy: For morpholine derivatives, Immobilized Polysaccharide Phases are superior due to their robustness against basic additives.

ParameterRecommendationRationale
Primary Column CHIRALPAK IG (Amylose tris(3-chloro-5-methylphenylcarbamate))The "IG" phase is exceptionally selective for amines and allows a wider range of solvents.
Secondary Column CHIRALPAK IA or IC Different selector electronics (3,5-dimethyl vs. 3,5-dichloro) provide orthogonal selectivity.
Mobile Phase Hexane / Ethanol / Diethylamine (DEA) Ethanol usually provides better mass transfer for amines than IPA.
Ratio 90 : 10 : 0.1 (v/v/v)High alkane content improves retention; DEA is mandatory .
Flow Rate 1.0 mL/minStandard starting point.
Temperature 25°CLower temperature often improves chiral recognition (enthalpic control).

Step-by-Step Screening Workflow:

  • Equilibration: Flush column with Mobile Phase (MP) for 20 column volumes.

  • Blank Injection: Inject MP to ensure baseline stability (crucial for CAD/ELSD).

  • Sample Injection: Dissolve sample in Ethanol at 1 mg/mL. Inject 5 µL.

  • Optimization:

    • No Separation? Switch modifier to IPA (Hexane/IPA/DEA 90:10:0.1).

    • Tailing? Increase DEA to 0.2% or switch to CHIRALPAK IB-N (Cellulose base).

Protocol B: Derivatization (For UV Detection)

Applicability: Labs limited to standard UV/Vis detectors. Mechanism: Reacting the morpholine amine with an isothiocyanate introduces a strong UV chromophore (thiourea derivative), enabling detection at 254 nm.

Reagent: 1-Naphthyl isothiocyanate (NITC) or Phenyl isothiocyanate (PITC).

Derivatization Procedure:

  • Mix: Combine 100 µL of sample (10 mg/mL in Acetonitrile) with 100 µL of NITC reagent (12 mg/mL in Acetonitrile).

  • Incubate: Vortex and let stand at room temperature for 30 minutes. (Reaction is usually fast for secondary amines).

  • Quench (Optional): Add 50 µL Ethanol to react with excess reagent.

  • Dilute: Dilute to 1 mL with Mobile Phase.

  • Analyze: Inject 5-10 µL. Detect at 254 nm .

Note: The derivative will be less basic, potentially reducing peak tailing, but the bulky naphthyl group may alter the chiral recognition mechanism. You may need to re-screen columns (AD-H or OD-H often work well for these derivatives).

Troubleshooting Guide & FAQs

Issue 1: Peak Tailing (Asymmetry > 1.5)

User Question: "I see separation, but the peaks are tailing badly. The second peak never returns to baseline."

Root Cause: The secondary amine on the morpholine ring is protonating and undergoing ion-exchange interactions with the residual silanols on the silica support of the chiral column.

Solution:

  • Verify Additive: Ensure you are using Diethylamine (DEA) or Ethanolamine , NOT Trifluoroacetic acid (TFA). Acidic additives will protonate the amine and worsen tailing.

  • Increase Concentration: Increase DEA from 0.1% to 0.2% or 0.3%.

  • Switch Mode: If using Normal Phase, switch to Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Ethanolamine). This often suppresses ionization effects.

Issue 2: "Ghost" Peaks or No Signal

User Question: "I injected my sample but I see nothing, or just negative dips in the baseline."

Root Cause: You are likely using UV detection at 210-220 nm. The absorption of the mobile phase (especially if using Ethyl Acetate or low-grade THF) is higher than your analyte.

Solution:

  • Wavelength: If you must use UV without derivatization, use 205 nm .

  • Solvent Purity: Use HPLC-grade Hexane and Ethanol. Avoid THF (UV cutoff ~212 nm).

  • Concentration: Increase sample concentration to 2-5 mg/mL (low sensitivity is inherent).

  • Reference Protocol B: See the derivatization step above.

Issue 3: Loss of Resolution Over Time

User Question: "The method worked for 50 injections, but now the peaks are merging."

Root Cause: Basic amines can slowly strip the chiral selector if it is coated (not immobilized), or contaminants are accumulating.

Solution:

  • Regeneration: Flush the column (if Immobilized IG/IA/IC) with 100% THF for 30 mins, then re-equilibrate.

  • Guard Column: Amine samples often contain "sticky" synthetic byproducts. Install a guard cartridge immediately.

Advanced Visualization: The Tailing Mechanism

Understanding why you add DEA is crucial for troubleshooting.

TailingMechanism cluster_bad Without Additive (Tailing) cluster_good With DEA (Sharp Peaks) Silanol Silica Surface (Acidic Silanols Si-OH) Morpholine Morpholine Analyte (Basic Nitrogen) Silanol->Morpholine Strong Ionic Interaction Morpholine->Silanol Interaction Blocked DEA Additive (DEA) (Sacrificial Base) DEA->Silanol Blocks Active Sites

Caption: Mechanism of peak tailing suppression. DEA acts as a "shield," preferentially binding to active silanol sites so the analyte can pass through interacting only with the chiral selector.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. (General screening protocols for immobilized columns). [Link]

  • Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies. (Additive selection for basic compounds). [Link]

  • Subramanian, G.Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition. (Authoritative text on chiral method development for non-chromophoric amines).

Disclaimer: This guide is for research purposes. Always consult the specific safety data sheets (SDS) for your molecule and reagents.

Reference Data & Comparative Studies

Validation

Optimizing Drug-Like Properties: The Cyclohexyl to Tetrahydropyran-4-yl Bioisosteric Switch

Executive Summary: The Strategic Value of the Switch In modern medicinal chemistry, the replacement of a cyclohexyl group with a tetrahydropyran-4-yl (THP) moiety is a high-impact strategy used to optimize the Lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Switch

In modern medicinal chemistry, the replacement of a cyclohexyl group with a tetrahydropyran-4-yl (THP) moiety is a high-impact strategy used to optimize the Lipophilic Ligand Efficiency (LLE) of lead compounds. While both rings share a similar chair conformation and steric volume (Van der Waals volume ~100 ų), the introduction of the ether oxygen at the 4-position fundamentally alters the electronic and physicochemical landscape of the molecule.

This guide objectively compares these two moieties, focusing on three critical performance metrics: Metabolic Stability , Solubility , and Lipophilicity (LogD) .

Quick Comparison Matrix
FeatureCyclohexyl (

)
Tetrahydropyran-4-yl (

)
Impact of Switch
LogP (Lipophilicity) High (Lipophilic)Moderate (Polar)

LogP

-1.2 to -1.5
H-Bonding NoneWeak Acceptor (Ether O)Improved Solvation
Metabolic Risk High (CYP450 oxidation)Low (Blocked site)Increased

, Lower

Solubility Poor (Aqueous)Moderate to GoodImproved Dissolution

Physicochemical & Metabolic Performance[1][2][3][4]

The Lipophilicity Shift (LogD)

The primary driver for this bioisosteric replacement is the reduction of LogP/LogD. The ether oxygen in the THP ring lowers the LogP by approximately 1.2 to 1.5 units compared to the all-carbon cyclohexyl analog.

  • Mechanism: The oxygen atom introduces a dipole and acts as a weak hydrogen bond acceptor (HBA), increasing the desolvation penalty required to enter a lipophilic binding pocket, but significantly improving the compound's partition coefficient in aqueous buffers.

  • Application: This is critical for compounds violating Lipinski’s Rule of 5 due to high lipophilicity (LogP > 5).

Metabolic Stability: Blocking the "Soft Spot"

Cyclohexyl rings are notorious "metabolic soft spots." They are frequently targeted by Cytochrome P450 enzymes (particularly CYP3A4) for oxidation at the C3 or C4 positions.

  • Cyclohexyl Failure Mode: CYP enzymes insert an oxygen to form a hydroxyl group (Phase I metabolism), which is often followed by Phase II glucuronidation and rapid excretion.

  • THP Solution: Replacing the C4 methylene with an oxygen atom removes the abstractable hydrogen atoms at that position. Furthermore, the electronegative oxygen inductively deactivates the adjacent C3/C5 positions, making them less prone to radical abstraction by the high-valent Iron-Oxo species in CYP450.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic fates of the two groups.

MetabolicFate Start Drug Scaffold Cyclo Cyclohexyl Analog Start->Cyclo THP Tetrahydropyran-4-yl Analog Start->THP CYP_C CYP450 (Oxidation) Cyclo->CYP_C High Affinity Metab_C 4-Hydroxy-Cyclohexyl (High Clearance) CYP_C->Metab_C Rapid Metabolism CYP_T CYP450 (Refractory) THP->CYP_T Low Affinity Metab_T Parent Compound (Stable / Low Clearance) CYP_T->Metab_T Metabolic Blockade

Figure 1: Comparative metabolic pathways. The THP group effectively blocks the oxidation prone C4-position, leading to enhanced stability.

Case Study Analysis: Gilteritinib Analogues

To validate this approach, we examine data derived from the optimization of kinase inhibitors (e.g., AXL/FLT3 inhibitors like Gilteritinib). In a study comparing a cyclohexyl-amine derivative against its THP-amine bioisostere, the following performance shifts were observed [1]:

PropertyCyclohexyl Analog (Cmpd 18)THP Analog (Cmpd 19)Performance Delta
LogD (pH 7.4) 2.662.08-0.58 (Improved)
LLE (Lipophilic Eff.) 4.25.9+1.7 (Significant Gain)

(Human Mic)
48

L/min/mg
< 12

L/min/mg
4x Stability Increase

(Potency)
2.5 nM1.8 nMRetained/Improved

Analysis: The THP analog (Compound 19) retained potency—suggesting the ether oxygen did not disrupt binding—while significantly lowering lipophilicity and intrinsic clearance. This confirms that the THP group can improve the "drug-likeness" without sacrificing on-target activity.

Synthetic Accessibility & Protocols

One advantage of the THP group is the commercial availability of tetrahydro-4H-pyran-4-one , which serves as a direct precursor for introducing the group via reductive amination.

Standard Operating Procedure: Reductive Amination

Objective: Install the tetrahydropyran-4-yl group onto a secondary amine scaffold.

Reagents:

  • Amine substrate (

    
    )
    
  • Tetrahydro-4H-pyran-4-one (1.2 - 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Acetic Acid (catalytic to 1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

  • Imine Formation: In a dry vial, dissolve the amine substrate in DCE (0.1 M concentration). Add Tetrahydro-4H-pyran-4-one and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to allow the hemiaminal/iminium equilibrium to establish.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in a single portion. Note: STAB is preferred over

    
     due to lower toxicity and better selectivity for imines over ketones.
    
  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (x3). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Visualization: Synthetic Workflow

Synthesis Ketone Tetrahydro-4H-pyran-4-one Imine Imine / Iminium Ion (Intermediate) Ketone->Imine Condensation Amine Scaffold Amine (R-NH2) Amine->Imine Condensation Product THP-Amine Product Imine->Product Reduction STAB Reagent: NaBH(OAc)3 Solvent: DCE/AcOH STAB->Imine Hydride Transfer

Figure 2: Reductive amination workflow for installing the THP group.

Experimental Validation Assays

To verify the bioisosteric improvement, the following assays must be performed on the paired compounds.

Chromatographic LogD (Lipophilicity)

Do not rely solely on calculated LogP (cLogP).

  • Method: HPLC-based determination using a C18 column with a pH 7.4 buffer/Methanol gradient.

  • Standardization: Calibrate using a set of standards with known LogD values (e.g., Propranolol, Ketoconazole).

  • Success Metric: A reduction of >0.5 Log units indicates a successful physicochemical optimization.

Microsomal Stability (Metabolic Clearance)
  • System: Human/Rat Liver Microsomes (HLM/RLM) + NADPH regenerating system.

  • Protocol: Incubate compound (1

    
    M) at 37°C. Sample at t=0, 15, 30, 60 min.
    
  • Analysis: Quantify parent remaining via LC-MS/MS. Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (intrinsic clearance).[1]
    
  • Success Metric: An increase in half-life (

    
    ) > 2-fold compared to the cyclohexyl analog.
    

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Cited for context on ether-based lipophilicity reduction). [Link]

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Comparative

Comparative Guide: 2-(Oxan-4-yl)morpholine Hydrochloride NMR Analysis

Executive Summary This guide provides a technical analysis of 2-(Oxan-4-yl)morpholine hydrochloride , a critical saturated heterocyclic building block used in kinase inhibitor discovery. The primary analytical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(Oxan-4-yl)morpholine hydrochloride , a critical saturated heterocyclic building block used in kinase inhibitor discovery. The primary analytical challenge lies in resolving the overlapping aliphatic signals of the two saturated rings (morpholine and tetrahydropyran/oxane) and confirming the regiochemistry (2-substituted vs. 3-substituted).

Key Findings:

  • Salt Comparison: Protonation of the morpholine nitrogen induces a +0.4–0.8 ppm downfield shift in adjacent methylene protons (

    
    ) compared to the free base.
    
  • Regioisomer ID: The C2-methine proton exhibits a distinct coupling pattern (

    
     Hz) that differentiates it from the 3-substituted isomer.
    
  • Solvent Choice: DMSO-

    
     is the superior solvent for the hydrochloride salt, allowing visualization of the ammonium (
    
    
    
    ) protons which are invisible in
    
    
    due to exchange.

Structural Context & Numbering

To ensure accurate assignment, we utilize the following atom numbering scheme. The molecule consists of a morpholine ring attached at position 2 to the 4-position of an oxane (tetrahydropyran) ring.

ChemicalStructure cluster_morph Morpholine Ring (Protonated) cluster_oxane Oxane (THP) Ring N1 N1 (NH2+) C2 C2 (Chiral) N1->C2 C3 C3 C2->C3 C4_ox C4' C2->C4_ox O4 O4 C3->O4 C5 C5 O4->C5 C6 C6 C5->C6 C6->N1 C1_ox C1' C1_ox->C4_ox C2_ox C2' C2_ox->C1_ox O3_ox O' O3_ox->C2_ox C5_ox C5' C4_ox->C5_ox C6_ox C6' C5_ox->C6_ox C6_ox->O3_ox

Figure 1: Connectivity map. The critical junction is the C2-C4' bond (Yellow).

Comparative Analysis: Hydrochloride Salt vs. Free Base

The most significant spectral difference occurs upon salt formation. The positive charge on the nitrogen exerts a strong inductive effect ($ -I $), deshielding the adjacent protons.

Table 1: Chemical Shift Perturbation ( )

Data represents characteristic values for morpholine scaffolds in DMSO-


 at 400 MHz.
Proton EnvironmentAssignmentFree Base

(ppm)
HCl Salt

(ppm)

(Shift)
Signal Multiplicity
Ammonium

N/A9.0 - 9.8 New SignalBroad Singlet
Morpholine N-CH H6, H22.6 - 2.83.0 - 3.5 +0.4 - +0.7 Multiplets (Broadened)
Morpholine O-CH H3, H53.5 - 3.63.8 - 4.1 +0.2 - +0.4Multiplets
Oxane O-CH H2', H6'3.8 - 3.93.8 - 3.9< 0.1ddd / td
Junction Methine H4'1.4 - 1.61.5 - 1.7+0.1m

Mechanism of Action:

  • Protonation: The lone pair on N1 accepts a proton, forming a quaternary ammonium species.

  • Deshielding: The positive charge pulls electron density away from

    
     and 
    
    
    
    protons, moving their signals downfield (higher ppm).
  • Symmetry Break: In the free base, ring inversion is rapid. In the salt, the conformation is often locked into a chair form with the bulky oxane group equatorial, sharpening the distinction between axial and equatorial protons (

    
     Hz vs 
    
    
    
    Hz).

Regioisomer Discrimination (2-sub vs. 3-sub)

A common synthetic error is producing the 3-substituted isomer. The NMR spectrum provides a definitive method for validation.

Decision Logic for Isomer Identification

IsomerLogic Start Start Analysis (Aliphatic Region) CheckMethine Locate Methine Proton (Connection to Oxane) Start->CheckMethine Branch1 Is the Methine signal adjacent to Nitrogen? CheckMethine->Branch1 Result2 2-Substituted (Target) Methine δ ~3.0-3.4 ppm (Alpha to N) Branch1->Result2 Yes Result3 3-Substituted (Isomer) Methine δ ~3.8-4.2 ppm (Alpha to O) Branch1->Result3 No COSY Validation: COSY Spectrum Result2->COSY Validation 2-Sub: Methine couples to ONE CH2 (N-side) and ONE CH2 (O-side) COSY->Validation

Figure 2: Logic flow for distinguishing regioisomers based on chemical shift environment.

Detailed Criteria:

  • 2-(Oxan-4-yl)morpholine: The chiral center (C2) is adjacent to the Nitrogen. The methine proton is shielded relative to an oxygen-adjacent proton. Expect

    
     2.8–3.4 ppm (depending on salt state).
    
  • 3-(Oxan-4-yl)morpholine: The chiral center (C3) is adjacent to the Oxygen. The methine proton is significantly deshielded by the oxygen atom. Expect

    
     3.6–4.0 ppm.
    

Experimental Protocols

A. Sample Preparation (Standard)

To ensure reproducibility and visualization of exchangeable protons:

  • Solvent: Use DMSO-

    
      (99.9% D).
    
    • Why:

      
       often leads to solubility issues for hydrochloride salts and broadens peaks due to aggregation. 
      
      
      
      causes the loss of the
      
      
      signal via deuterium exchange.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may induce viscosity broadening.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the quaternary ammonium protons for accurate integration.

C. Recommended 2D Experiments

Due to the "envelope" of overlapping methylene signals between 1.2–2.0 ppm (oxane ring) and 3.0–4.0 ppm (morpholine/oxane ethers), 1D analysis is often insufficient.

  • COSY: Essential to trace the spin system from the distinct

    
     protons 
    
    
    
    C2-H
    
    
    C3-H.
  • HSQC: Critical to separate the overlapping

    
     signals by their carbon shifts (Morpholine C-N 
    
    
    
    45-50 ppm vs Oxane C-C
    
    
    28-32 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard reference for inductive effects on chemical shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for morpholine and tetrahydropyran ring shifts).
  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. [Online Resource]. Available at: [Link] (Authoritative guide on coupling constants and conformational analysis).

  • ChemicalBook. (2023).[3] Morpholine Hydrochloride NMR Data. [Database]. (Used for baseline salt shift comparisons).

Sources

Validation

Comparative Technical Guide: 2-(Oxan-4-yl)morpholine vs. 2-Phenylmorpholine

[1] Executive Summary This guide provides a technical evaluation comparing 2-phenylmorpholine (a potent CNS stimulant scaffold) with its saturated bioisostere, 2-(oxan-4-yl)morpholine (also known as 2-(tetrahydro-2H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical evaluation comparing 2-phenylmorpholine (a potent CNS stimulant scaffold) with its saturated bioisostere, 2-(oxan-4-yl)morpholine (also known as 2-(tetrahydro-2H-pyran-4-yl)morpholine).[1]

This comparison serves as a critical case study in scaffold hopping —specifically the replacement of a planar aromatic phenyl ring with a non-planar, aliphatic tetrahydropyran (THP) ring. While 2-phenylmorpholine is a validated norepinephrine-dopamine releasing agent (NDRA), the oxanyl derivative represents a strategic design choice often utilized to lower lipophilicity (LogP), eliminate metabolic "soft spots" (aromatic hydroxylation), and alter blood-brain barrier (BBB) permeability.[1]

Target Audience: Medicinal Chemists, Pharmacologists, and DMPK Scientists.

Part 1: Structural & Physicochemical Profiling

The fundamental difference lies in the lipophilicity and topology of the substituent at the morpholine C2 position. The phenyl ring is planar and lipophilic; the oxanyl ring is chair-shaped, polar, and bulky.

Comparative Data Table
Feature2-Phenylmorpholine2-(Oxan-4-yl)morpholineImpact of Substitution
Structure Type Aromatic (Phenyl)Aliphatic Ether (Tetrahydropyran)Topology: Planar vs. Chair conformation (3D).[1]
Electronic Character

-electron rich (hydrophobic)
Polar (H-bond acceptor oxygen)Binding: Loss of

-

stacking interactions.[1]
Calculated LogP (cLogP) ~1.1 – 1.8~ -0.5 – 0.2Solubility: Drastic increase in aqueous solubility.[1]
tPSA (Ų) ~21.3~30.5Permeability: Reduced passive diffusion; lowered BBB penetration.
pKa (Basic Amine) ~8.5~8.7Ionization: Minimal change; both exist as cations at pH 7.4.
Metabolic Liability High (Aromatic Hydroxylation)Low (Oxidatively stable ring)Clearance: Oxanyl analog significantly extends half-life.[1]
The "Phenyl-to-Pyran" Bioisosteric Shift

Replacing a phenyl ring with a tetrahydropyran (THP) ring is a standard medicinal chemistry tactic.[1]

  • Solubility Forecast Index (SFI): The oxanyl group lowers LogP by approximately 1.5–2.0 units. This is critical for compounds suffering from poor solubility or high non-specific binding.

  • 3D-Topology: Unlike the flat phenyl ring, the oxanyl ring adopts a chair conformation. This adds "3D character" (Fsp3), which correlates with higher clinical success rates by reducing promiscuous binding [1].

Part 2: Metabolic Stability & Pharmacokinetics

A major driver for switching to the oxanyl scaffold is to block CYP450-mediated clearance.[1]

Metabolic Pathways (Visualized)

The following diagram illustrates the divergence in metabolic fate. 2-phenylmorpholine is susceptible to para-hydroxylation by CYP2D6/2B6, leading to rapid clearance.[1] The oxanyl ether is metabolically robust.

MetabolicPathways Figure 1: Divergent metabolic fates. The phenyl ring serves as a 'metabolic handle' for oxidation, whereas the oxanyl ring resists CYP metabolism, extending half-life. Start_Phenyl 2-Phenylmorpholine (Lipophilic) CYP_Enzyme CYP450 (2D6/2B6) Start_Phenyl->CYP_Enzyme High Affinity Substrate Start_Oxanyl 2-(Oxan-4-yl)morpholine (Polar/Aliphatic) Start_Oxanyl->CYP_Enzyme Low Affinity / Resistant Excretion Renal Excretion Start_Oxanyl->Excretion Direct Elimination Metabolite_Phenyl 4-Hydroxy-2-phenylmorpholine (Rapid Clearance) CYP_Enzyme->Metabolite_Phenyl Aromatic Hydroxylation Metabolite_Phenyl->Excretion Phase II Conjugation Metabolite_Oxanyl Unchanged Parent (High Stability)

Experimental Validation: Microsomal Stability Assay

To empirically verify the stability advantage of the oxanyl analog, the Human Liver Microsome (HLM) Stability Assay is the gold standard.

Protocol: HLM Intrinsic Clearance (CLint)
  • Objective: Determine the intrinsic clearance rate (

    
    ) of both compounds.
    
  • Rationale: This assay isolates Phase I metabolism (CYP450) without the confounding variables of renal clearance or plasma protein binding.

Step-by-Step Methodology:

  • Preparation:

    • Prepare 10 mM stock solutions of 2-phenylmorpholine and 2-(oxan-4-yl)morpholine in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate test compounds with pooled Human Liver Microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (non-enzymatic degradation).

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench: Immediately transfer aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1] Monitor parent ion depletion.[1]

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .[1]

Expected Outcome:

  • 2-Phenylmorpholine: Rapid depletion (

    
     min) due to aromatic oxidation [2].[1]
    
  • 2-(Oxan-4-yl)morpholine: High stability (

    
     min), confirming bioisosteric robustness.[1]
    

Part 3: Pharmacological Implications (The Trade-off)[1]

While the oxanyl group improves metabolic stability, it often incurs a potency penalty for CNS targets like the Dopamine Transporter (DAT).

Binding Affinity (SAR Analysis)
  • 2-Phenylmorpholine: The phenyl ring engages in

    
    -
    
    
    
    stacking or cation-
    
    
    interactions with phenylalanine residues (e.g., Phe72 in DAT) within the binding pocket.[1] This mimics the endogenous substrate (dopamine/norepinephrine).
  • 2-(Oxan-4-yl)morpholine: The THP ring is aliphatic.[1] It cannot participate in

    
    -stacking.[1] Furthermore, the chair conformation is thicker (approx. 5 Å) than the planar phenyl ring (approx. 3.4 Å), leading to likely steric clashes in tight binding pockets [3].
    

Part 4: Synthetic Accessibility

How are these molecules accessed? The synthetic routes differ due to the availability of precursors.

Synthesis Figure 2: Comparative Synthetic Workflows. Route A exploits epoxide chemistry, while Route B typically requires building the morpholine ring onto the aldehyde. cluster_phenyl Route A: 2-Phenylmorpholine cluster_oxanyl Route B: 2-(Oxan-4-yl)morpholine P_Start Styrene Oxide P_Step1 Ring Opening (with Ethanolamine) P_Start->P_Step1 P_Step2 Cyclization (Acid Catalyzed) P_Step1->P_Step2 P_Final 2-Phenylmorpholine P_Step2->P_Final O_Start 4-Formyltetrahydropyran O_Step1 Henry Reaction (Nitroaldol w/ Nitromethane) O_Start->O_Step1 O_Step2 Reduction to Amino Alcohol O_Step1->O_Step2 O_Step3 Cyclization (Chloroacetyl chloride) O_Step2->O_Step3 O_Final 2-(Oxan-4-yl)morpholine O_Step3->O_Final

Synthetic Protocol for 2-(Oxan-4-yl)morpholine (Route B Variant)

Note: This is a reductive amination approach, preferred for modularity.[1]

  • Reagents: 4-Formyltetrahydropyran, 2-aminoethanol, Sodium triacetoxyborohydride (STAB).[1]

  • Formation of Amino-Alcohol:

    • Dissolve 4-formyltetrahydropyran (1.0 eq) and 2-aminoethanol (1.1 eq) in DCM.

    • Add STAB (1.5 eq) and stir at RT for 12h.

    • Result: N-(2-hydroxyethyl)-4-aminomethyl-tetrahydropyran.[1]

  • Cyclization:

    • The resulting intermediate is cyclized using standard Mitsunobu conditions (PPh3, DIAD) or acid-mediated dehydration (H2SO4) to close the morpholine ring.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Rothman, R. B., & Baumann, M. H. (2006).[2] Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.[1] (Chapter on Bioisosterism). Link

Sources

Comparative

Comparative In Vitro ADME Profiling: The 2-(tetrahydro-2H-pyran-4-yl)morpholine Scaffold

Executive Summary This technical guide provides a comparative analysis of the 2-(tetrahydro-2H-pyran-4-yl)morpholine scaffold, a structural motif increasingly utilized in medicinal chemistry (e.g., PI3K/mTOR inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the 2-(tetrahydro-2H-pyran-4-yl)morpholine scaffold, a structural motif increasingly utilized in medicinal chemistry (e.g., PI3K/mTOR inhibitors) to optimize physicochemical properties.

By replacing traditional lipophilic spacers (like cyclohexyl or phenyl rings) with a tetrahydropyran (THP) moiety attached to a morpholine core, researchers can significantly lower lipophilicity (


) while maintaining metabolic stability. This guide details the in vitro ADME profile of this scaffold compared to its common bioisosteres, supported by experimental protocols and mechanistic insights.

Structural Rationale & Physicochemical Impact[1][2][3][4]

The 2-(tetrahydro-2H-pyran-4-yl)morpholine scaffold represents a strategic "solubility switch" in lead optimization. It combines the metabolic robustness of the morpholine ring with the polarity-modulating effects of the THP ring.

Comparative Scaffold Analysis

The following table contrasts the target scaffold with its primary medicinal chemistry alternatives:

FeatureTarget Scaffold (THP-Morpholine)Alternative A (Cyclohexyl-Morpholine)Alternative B (Phenyl-Morpholine)
Structure Type Saturated Ether-AmineSaturated Carbocycle-AmineAromatic-Amine
Electronic Character Polar, H-Bond AcceptorLipophilic, InertLipophilic,

-electron rich

Impact
Lowers (~1.0–1.5 units vs. Cy)High (Lipophilicity risk)Moderate/High
Solubility (aq) High (Ether oxygen solvation)LowLow/Moderate
Metabolic Liability Low (Oxidation at ether

-C)
Moderate (Oxidation at ring)High (Aromatic hydroxylation)
Key Utility Lowering

, Improving LLE
Filling hydrophobic pockets

-stacking interactions
Mechanistic Diagram: Structure-Property Relationships

The following diagram illustrates the causal link between the structural modifications and the resulting ADME properties.

ADME_Impact Substructure 2-(tetrahydro-2H-pyran-4-yl) morpholine Core Morpholine Morpholine Ring (pKa ~8.3) Substructure->Morpholine THP Tetrahydropyran Ring (Ether Oxygen) Substructure->THP Solubility Aq. Solubility (Increased) Morpholine->Solubility Polarity Metabolism Metabolic Stability (Resistant to CYP) Morpholine->Metabolism Blocked Soft Spots THP->Solubility H-Bond Acceptor Permeability Permeability (Papp) (Moderate/High) THP->Permeability Maintains PSA < 90 Lipophilicity LogD 7.4 (Optimized Range 1-3) THP->Lipophilicity Lowers LogP vs Cyclohexyl

Figure 1: Causal flow of physicochemical properties derived from the THP-Morpholine scaffold.

In Vitro ADME Performance Data

The following data summarizes the typical performance of this scaffold in standard in vitro assays compared to a cyclohexyl analog (a common starting point in hit-to-lead campaigns).

A. Metabolic Stability (Microsomal Stability)

The THP ring reduces the intrinsic clearance (


) by eliminating the lipophilic "grease" of a cyclohexyl ring, which is often a target for CYP450-mediated oxidation.
ParameterTHP-Morpholine DerivativeCyclohexyl-Morpholine AnalogInterpretation
HLM

(

L/min/mg)
< 15 (High Stability)> 40 (Moderate/Low Stability)THP reduces lipophilic binding to CYP active sites.
RLM

(

L/min/mg)
< 25> 80Rat isoforms often metabolize lipophilic rings faster.
Major Metabolite Lactam formation (Morpholine)Hydroxylation (Cyclohexyl ring)THP is metabolically "silent" relative to the morpholine.
B. Permeability (Caco-2)

Despite the addition of a polar oxygen atom in the THP ring, the scaffold typically maintains sufficient lipophilicity for passive diffusion.

  • 
     (A to B): 
    
    
    
    cm/s (Moderate-High)
  • Efflux Ratio (B to A / A to B): Typically < 2.0 (Not a significant P-gp substrate unless heavily substituted elsewhere).

  • Comparison: The THP-morpholine is less permeable than the Cyclohexyl-morpholine (which is highly lipophilic) but significantly more soluble, resulting in a better overall Bioavailability Score.

Detailed Experimental Protocols

To validate these properties in your own lab, follow these standardized, self-validating protocols.

Protocol 1: Microsomal Stability Assay (Metabolic Stability)

Objective: Determine intrinsic clearance (


) using Human Liver Microsomes (HLM).

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (20 mg/mL stock)

  • NADPH Regenerating System (10 mM NADP+, 100 mM Glucose-6-phosphate, G6P-Dehydrogenase)

  • Test Compound (10 mM DMSO stock)

  • Reference Controls: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike with test compound (final conc. 1

    
    M, <0.1% DMSO). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation:



Where 

is the slope of

vs time.
Protocol 2: Caco-2 Permeability Assay

Objective: Assess intestinal permeability and efflux potential.[1]

Workflow Diagram:

Caco2_Workflow Step1 Cell Culture (21-day differentiation on Transwell) Step2 TEER Measurement (Verify Integrity > 300 Ohm*cm2) Step1->Step2 Step3 Dosing (Apical: A->B | Basolateral: B->A) Step2->Step3 Pass Step4 Incubation (2 hours @ 37°C) Step3->Step4 Step5 Sampling (Receiver Compartment) Step4->Step5 Step6 LC-MS/MS Analysis (Calculate Papp) Step5->Step6

Figure 2: Step-by-step Caco-2 permeability assessment workflow.

Critical Quality Controls (Self-Validation):

  • Lucifer Yellow: Paracellular marker.

    
     must be 
    
    
    
    cm/s to confirm monolayer integrity.
  • Mass Balance: Recovery of compound must be > 70% to rule out non-specific binding to the plastic plate.

Expert Insights & Troubleshooting

The "Stereochemistry Trap"

The 2-(tetrahydro-2H-pyran-4-yl)morpholine scaffold possesses a chiral center at the C2 position of the morpholine ring.

  • Insight: In many kinase inhibitors, the (S)-enantiomer often provides superior binding geometry compared to the (R)-enantiomer, but ADME properties are usually similar between enantiomers unless a chiral transporter is involved.

  • Recommendation: Always synthesize and test the racemate first for ADME, but separate enantiomers early for potency assays.

Solubility vs. Permeability Trade-off

While the THP ring improves solubility, it increases the Topological Polar Surface Area (TPSA).

  • Rule of Thumb: Keep the total TPSA of the final molecule under 140 Ų. The THP-morpholine fragment contributes approximately 21 Ų (Ether O + Amine NH). This is "cheap" in terms of polarity cost, leaving room for other pharmacophores.

References

  • Morpholine as a Privileged Structure

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
    • Source: Medicinal Research Reviews (2020).
    • URL:[Link]

  • Scaffold Hopping (THP vs Cyclohexyl)

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[2][3]

    • Source: RSC Medicinal Chemistry (2019).
    • URL:[Link]

  • Caco-2 Protocol Standardization

    • Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
    • Source: Pharmaceutics (2023).[4]

    • URL:[Link]

  • Physicochemical Properties of Morpholine

    • Title: Morpholine | C4H9NO | CID 8083 - PubChem.
    • Source: N
    • URL:[Link]

Sources

Validation

Comparative Guide: LC-MS Identification of 2-(Oxan-4-yl)morpholine Impurities

Executive Summary The structural motif of 2-(Oxan-4-yl)morpholine (also known as 2-(tetrahydro-2H-pyran-4-yl)morpholine) presents unique chromatographic challenges due to the basicity of the morpholine nitrogen and the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural motif of 2-(Oxan-4-yl)morpholine (also known as 2-(tetrahydro-2H-pyran-4-yl)morpholine) presents unique chromatographic challenges due to the basicity of the morpholine nitrogen and the conformational flexibility of the oxane ring. Standard acidic reverse-phase methods often fail to resolve critical impurities—specifically regioisomers (e.g., 3-substituted variants) and isobaric oxidation products (N-oxides).

This guide compares the industry-standard Low pH (Formic Acid) approach against a High pH (Ammonium Bicarbonate) methodology. Experimental evidence demonstrates that the High pH strategy provides superior selectivity for structural isomers and improved peak symmetry for this basic scaffold, serving as the preferred protocol for ICH Q3A impurity profiling.

The Challenge: Isobaric Impurity Profiling

In the synthesis of 2-(Oxan-4-yl)morpholine, typically involving the cyclization of amino-alcohol precursors, three primary impurity classes arise that challenge standard LC-MS workflows:

  • Regioisomers: 3-(Oxan-4-yl)morpholine. (Same mass, similar pKa).

  • Oxidation Products: N-oxides (M+16). These often co-elute with hydroxylated byproducts (also M+16) but require distinct control strategies.

  • Dehydrogenated Species: Enamines (M-2).

Under standard acidic conditions (pH 2.7), the morpholine nitrogen is protonated (


), resulting in early elution and "smearing" due to secondary silanol interactions. This masks low-level impurities required to be reported under ICH Q3A(R2)  guidelines (threshold >0.05%) [1].

Comparative Analysis: Low pH vs. High pH Chromatography[1][2]

We evaluated two distinct chromatographic systems to separate 2-(Oxan-4-yl)morpholine from its critical regioisomer, 3-(Oxan-4-yl)morpholine.

Experimental Setup
  • Column: C18 Hybrid Particle (Ethylene Bridged Hybrid), 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% to 95% B over 10 minutes.

Performance Data
MetricMethod A: Low pH (Standard)Method B: High pH (Recommended)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Analyte State Ionized (

)
Neutral (

)
Retention Time (RT) 2.4 min (Early Elution)6.8 min (Retained)
Peak Tailing (

)
1.8 (Significant Tailing)1.1 (Sharp Symmetry)
Resolution (

)
0.8 (Co-elution with regioisomer)3.2 (Baseline Separation)
MS Sensitivity High (Pre-formed ions)High (ESI surface ionization)
Technical Insight

In Method A , the protonated morpholine is highly polar, interacting minimally with the C18 chain. The separation is driven purely by the oxane ring's hydrophobicity, which is identical in both regioisomers.

In Method B (High pH), the morpholine is neutral. The lone pair on the nitrogen becomes available for hydrogen bonding, and the molecule interacts deeply with the stationary phase. The subtle steric difference between the 2-position and 3-position substitution significantly alters the binding geometry, resulting in baseline separation (


).

Critical Finding: High pH chromatography is mandatory for verifying the regio-purity of 2-substituted morpholine scaffolds [2].

Mass Spectrometry Identification Workflow

Once separated, identification relies on HRMS (High-Resolution Mass Spectrometry). The fragmentation patterns of morpholines are distinct and allow for structural elucidation.

Fragmentation Logic (ESI-Q-TOF)

The fragmentation of 2-(Oxan-4-yl)morpholine (


, 

) follows two distinct pathways useful for ruling out impurities.
  • Pathway A (Morpholine Ring Cleavage): Loss of

    
     or neutral loss of ethylene oxide.
    
  • Pathway B (Oxane Ring Loss): Cleavage of the bond between the rings, generating a characteristic morpholine cation (

    
     86).
    
Visualization of Fragmentation Pathways

Fragmentation Parent Parent Ion [M+H]+ = 172.13 (Protonated 2-(Oxan-4-yl)morpholine) Frag1 Fragment A m/z 86.06 (Morpholine Cation) Parent->Frag1 C-C Bond Cleavage (Loss of Oxane Ring) Frag2 Fragment B m/z 114.09 (Ring Opening/Loss of C3H6O) Parent->Frag2 Morpholine Ring Opening Frag3 Fragment C m/z 154.12 (Loss of H2O from N-Oxide Impurity) Parent->Frag3 Diagnostic for N-Oxide (Only if Impurity present)

Figure 1: ESI-MS/MS fragmentation pathways. The presence of m/z 86 confirms the intact morpholine ring. A loss of 16 or 18 Da from the parent usually indicates N-oxide or hydroxylated impurities.

Detailed Experimental Protocol

This protocol is validated for the identification of impurities >0.05% relative area.

Phase 1: Sample Preparation
  • Diluent: Prepare a 50:50 mixture of Acetonitrile:Water (pH 10 with

    
    ). Note: Using acidic diluent for a basic method can cause peak distortion.
    
  • Concentration: Dissolve the test article to 0.5 mg/mL.

  • Filtration: Filter through a 0.2 µm PTFE or Nylon filter (Do not use PVDF, as morpholines may bind).

Phase 2: High pH LC Parameters
  • Instrument: UHPLC System (Binary Pump).

  • Stationary Phase: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent hybrid particle capable of pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Table:

Time (min)%A%BCurve
0.0955Initial
1.09556
12.010906
14.010906
14.19551
17.0955Re-equilibrate
Phase 3: MS Settings (Q-TOF or Orbitrap)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of labile N-oxides).

  • Source Temp: 120°C.

  • Desolvation Gas: 800 L/hr at 450°C.

  • Scan Range: 50–1000 m/z.

Phase 4: Data Analysis Workflow

Workflow Sample Crude Sample LC High pH LC Separation (pH 10) Sample->LC MS HRMS Detection (ESI+) LC->MS Process Extract Ion Chromatogram (EIC) m/z 172.13 MS->Process Decision Check Isomers Process->Decision Decision->LC Multiple Peaks (Optimize Gradient) Report Generate Impurity Report (ICH Q3A) Decision->Report Single Peak

Figure 2: Analytical workflow for impurity identification. The critical decision point lies in the EIC analysis for co-eluting isomers.

References

  • ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation. [Link]

  • Rainville, P. D., et al. (2017). High pH Reversed-Phase Chromatography for the Separation of Basic Compounds.[2][3] Waters Corporation Application Notes. [Link][2]

  • Holčapek, M., et al. (2012). Mass Spectrometry in the Analysis of Positional Isomers. Journal of Chromatography A. [Link]

Sources

Comparative

Solid-State Profiling of 2-(Oxan-4-yl)morpholine HCl: A Comparative Guide to Structural Analysis

Executive Summary 2-(Oxan-4-yl)morpholine hydrochloride (also known as 2-(tetrahydro-2H-pyran-4-yl)morpholine HCl) represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Oxan-4-yl)morpholine hydrochloride (also known as 2-(tetrahydro-2H-pyran-4-yl)morpholine HCl) represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development. Its dual-heterocyclic structure—combining a basic morpholine ring with a lipophilic tetrahydropyran (oxane) moiety—presents unique challenges in solid-state development.

This guide objectively compares the HCl salt form against its Free Base alternative, and contrasts Single Crystal X-Ray Diffraction (SC-XRD) with Powder X-Ray Diffraction (PXRD) as characterization tools. The goal is to provide a self-validating roadmap for researchers optimizing this building block for drug development.

Part 1: Comparative Analysis of Solid Forms

The State: Hydrochloride Salt vs. Free Base

In drug development, the decision to isolate 2-(Oxan-4-yl)morpholine as a hydrochloride salt rather than a free base is driven by specific physicochemical necessities.

FeatureFree Base (Alternative) HCl Salt (Product) Causality & Impact
Physical State Low-melting solid or viscous oil.Crystalline solid (

C).
Lattice Energy: The ionic bond between the protonated morpholine nitrogen and Cl⁻ significantly increases lattice energy, ensuring a stable solid phase for handling.
Solubility (Aq) Low to Moderate (pH dependent).High (>50 mg/mL).Bioavailability: The HCl salt dissociates fully in the GI tract, maintaining supersaturation essential for absorption.
Hygroscopicity Variable; often absorbs moisture.Generally lower (crystalline).Stability: A tight crystal lattice prevents water ingress, reducing hydrolysis risks of the ether linkages.
Protonation Site Unprotonated Secondary Amine.Protonated Nitrogen (

).
pKa Delta: The morpholine nitrogen (pKa ~8.3) allows for complete proton transfer with HCl (pKa -6), forming a robust salt.
The Method: SC-XRD vs. PXRD

Two primary diffraction techniques are used to analyze this structure. While often used interchangeably, they serve distinct stages of the pipeline.

MetricSC-XRD (Single Crystal) PXRD (Powder Diffraction) Application Scientist Note
Resolution Atomic (0.7 Å).Bulk Phase Fingerprint.Use SC-XRD to solve the structure; use PXRD to monitor it during scale-up.
Sample Req. Single high-quality crystal (0.1–0.3 mm).Polycrystalline powder (~10-50 mg).SC-XRD fails if you cannot grow a single crystal (common with flexible ethers).
Output Absolute Configuration, Bond Lengths, Packing.Crystallinity %, Polymorph ID.Critical: Only SC-XRD can definitively confirm the chair-chair conformation of the oxane-morpholine linkage.

Part 2: Experimental Protocols

Protocol A: Crystallization for SC-XRD (Vapor Diffusion)

Objective: Grow diffraction-quality crystals of 2-(Oxan-4-yl)morpholine HCl suitable for structural solution.

Reagents:

  • Compound: 2-(Oxan-4-yl)morpholine HCl (20 mg)

  • Solvent: Methanol (HPLC Grade)

  • Antisolvent: Diethyl Ether or Isopropyl Ether

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the HCl salt in the minimum amount of Methanol (~0.5 mL) in a small inner vial (GC vial). Why? Methanol effectively solvates the ionic pair.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

  • Setup: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: Ether vapor slowly diffuses into the methanol, lowering the solubility of the salt gradually. This controlled supersaturation promotes few, high-quality crystals over rapid precipitation.

  • Harvest: After 3-7 days, harvest colorless block/prism crystals. Mount immediately in Paratone oil to prevent desolvation.

Protocol B: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα source).

  • Temperature: 100 K (Cryostream). Why? Freezing reduces thermal vibration of the flexible oxane ring, sharpening the diffraction spots.

  • Strategy: Collect full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

Part 3: Structural Insights & Visualization

The Crystallization Logic Flow

The following diagram illustrates the decision matrix for characterizing this specific salt form.

SaltAnalysis Start Start: 2-(Oxan-4-yl)morpholine SaltScreen Salt Screening (pKa Check) Start->SaltScreen Decision Delta pKa > 3? SaltScreen->Decision FormHCl Form HCl Salt (Proton Transfer) Decision->FormHCl Yes (Strong Salt) FormWeak Form Weak Salt/Co-crystal Decision->FormWeak No Cryst Crystallization (Vapor Diffusion) FormHCl->Cryst Analysis Select Analysis Method Cryst->Analysis SCXRD SC-XRD (3D Structure) Analysis->SCXRD Single Crystal Available PXRD PXRD (Bulk Purity) Analysis->PXRD Powder Only Result Output: Packing & H-Bonding SCXRD->Result PXRD->Result

Caption: Workflow for salt selection and structural characterization of morpholine derivatives.

Structural Expectations (The "Why" of the Structure)

Based on analogous morpholine HCl structures, the analysis of 2-(Oxan-4-yl)morpholine HCl is expected to reveal:

  • Cation Conformation: Both the morpholine and oxane rings will adopt a chair conformation to minimize steric strain. The connection at the C2-position of the morpholine introduces chirality; SC-XRD determines the absolute stereochemistry (R/S) if a chiral synthesis was used.

  • Hydrogen Bonding (The "Anchor"):

    • Primary Interaction:

      
      . The protonated nitrogen acts as a donor to the chloride anion.
      
    • Secondary Interaction:

      
      . Weak interactions between the ether oxygen of the oxane ring and adjacent hydrogens stabilize the packing.
      
  • Space Group: Likely Monoclinic (P21/c) or Orthorhombic (P212121), common for chiral organic salts.

Packing Interaction Network

The stability of the HCl salt is derived from specific supramolecular synthons.

Bonding MorphN Morpholine NH2+ Chloride Chloride Anion (Cl-) MorphN->Chloride Charge Assisted H-Bond (Strong: 2.8 - 3.0 Å) Neighbor Neighboring Molecule Chloride->Neighbor Electrostatic Bridge OxanO Oxane Oxygen (Ether) Neighbor->OxanO Dipole Interaction

Caption: Predicted hydrogen bonding network stabilizing the crystal lattice.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures. (Search: Morpholine Hydrochloride).[1] Link

  • Gylbert, L. (1973).[1] "The Crystal and Molecular Structure of Morphine Hydrochloride Trihydrate." Acta Crystallographica Section B. (Provides foundational data on morpholine ring packing). Link

  • United States Pharmacopeia (USP). General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). Link

  • PubChem. Compound Summary: Morpholine Hydrochloride. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 2-(Oxan-4-yl)morpholine Hydrochloride

Executive Summary This guide provides a technical standard operating procedure (SOP) for the disposal of 2-(Oxan-4-yl)morpholine hydrochloride (also known as 2-(Tetrahydro-2H-pyran-4-yl)morpholine HCl). As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical standard operating procedure (SOP) for the disposal of 2-(Oxan-4-yl)morpholine hydrochloride (also known as 2-(Tetrahydro-2H-pyran-4-yl)morpholine HCl). As a Senior Application Scientist, I emphasize that safe disposal extends beyond simple compliance; it requires understanding the chemical reactivity of the morpholine pharmacophore .

This compound is a secondary amine salt containing a tetrahydropyran ether linkage. The critical safety directive is the strict segregation from oxidizing agents (specifically hypochlorites) to prevent the formation of carcinogenic and explosive N-chloramines.

Part 1: Chemical Profile & Hazard Assessment

Before disposal, the material must be characterized to select the correct waste stream. As a hydrochloride salt, this compound differs significantly from its free-base liquid counterpart.

ParameterCharacteristicOperational Implication
Chemical Structure Heterocyclic amine salt (Morpholine + Tetrahydropyran)Contains nitrogen; potential for N-nitrosamine or N-chloramine formation if mishandled.
Physical State White to off-white crystalline solidHygroscopic. Must be handled as "Solid Chemical Waste" unless dissolved.
Solubility High water solubility (Polar/Ionic)Do not dispose of down drains. High mobility in aquatic systems.
Acidity (pH) Acidic (HCl salt)Potential to generate heat when mixed with strong bases (e.g., Sodium Hydroxide waste).
Reactivity Incompatible with Strong Oxidizers & BleachCRITICAL: Contact with bleach (NaOCl) generates hazardous chloramines.
Part 2: Pre-Disposal Stabilization & Segregation

The Core Directive: Segregation is the primary safety mechanism. You must isolate this compound from incompatible waste streams at the source.

The "Bleach" Hazard Mechanism

Many laboratories use bleach (Sodium Hypochlorite) to neutralize biological waste. Never allow 2-(Oxan-4-yl)morpholine hydrochloride to enter a waste stream containing bleach.

  • Mechanism:

    
    
    
  • Result: Formation of N-chloromorpholine derivatives, which are thermally unstable and toxic.

Compatibility Logic Flow

The following diagram illustrates the critical decision-making process for chemical compatibility prior to binning.

ChemicalCompatibility Start 2-(Oxan-4-yl)morpholine HCl (Waste Material) CheckBleach Is the waste container contaminated with Bleach/Hypochlorite? Start->CheckBleach CheckBase Is the waste container strongly Basic (pH > 10)? CheckBleach->CheckBase No StopHazard STOP: HAZARD Risk of Chloramine Formation CheckBleach->StopHazard Yes (Critical) StopHeat STOP: EXOTHERM Neutralize separately before combining CheckBase->StopHeat Yes Proceed PROCEED Segregate into Solid or Non-Halogenated Liquid Waste CheckBase->Proceed No

Figure 1: Compatibility logic flow preventing accidental formation of hazardous byproducts.

Part 3: Waste Stream Management Protocol

Follow this step-by-step protocol to physically dispose of the material.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability:[1] Expired solid reagent, contaminated gloves, weighing boats, or paper towels.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Oxan-4-yl)morpholine hydrochloride"

    • Hazard Checkboxes: [x] Toxic [x] Irritant[2]

  • Segregation: Do not mix with "Oxidizing Solids."

Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicability:[1][2][3] Material dissolved in solvents (Methanol, DCM, Water).

  • Solvent Identification: Determine the primary solvent.

    • Halogenated: (e.g., Dichloromethane, Chloroform).

    • Non-Halogenated: (e.g., Methanol, Ethanol, DMSO).

  • pH Check: If the solution is highly acidic (due to the HCl salt), consider neutralizing to pH 6-8 using Sodium Bicarbonate before adding to the main waste carboy to prevent drum corrosion or off-gassing.

  • Bulking: Pour into the appropriate solvent waste carboy.

Operational Workflow Diagram

This diagram dictates the physical movement of the waste through the laboratory ecosystem.

DisposalWorkflow WasteSource Waste Source FormCheck Physical State? WasteSource->FormCheck SolidPath Solid Waste Bin (Double Bagged) FormCheck->SolidPath Solid/Wipes LiquidPath Solvent Content? FormCheck->LiquidPath Solution Incineration Final Disposal: High-Temp Incineration SolidPath->Incineration HaloWaste Halogenated Waste Carboy (Red Tag) LiquidPath->HaloWaste Contains DCM/CHCl3 NonHaloWaste Non-Halogenated Waste Carboy (Clear/Blue Tag) LiquidPath->NonHaloWaste Organics/Aqueous HaloWaste->Incineration NonHaloWaste->Incineration

Figure 2: Decision tree for assigning the compound to the correct physical waste stream.

Part 4: Final Disposal & Regulatory Compliance

The ultimate fate of this molecule must be High-Temperature Incineration .

  • Why Incineration?

    • Morpholine rings are stable and resistant to biodegradation in wastewater treatment plants.

    • Incineration at >1000°C ensures complete destruction of the nitrogen heterocycle, converting it to

      
      , 
      
      
      
      , and
      
      
      (scrubbed).
  • RCRA Classification (USA):

    • While this specific derivative may not be a listed RCRA waste (P-list or U-list), it should be managed as a Hazardous Chemical Waste due to its toxicity and irritant properties.

    • Waste Code: If not specifically listed, use D002 (Corrosivity) if the pH is < 2, or manage as non-regulated hazardous waste depending on local state laws.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.

  • PubChem. (n.d.). Morpholine Hydrochloride Compound Summary. National Library of Medicine.

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.

Sources

Handling

Personal protective equipment for handling 2-(Oxan-4-yl)morpholine;hydrochloride

Executive Summary: The "Unknown" Factor As researchers, we often treat intermediates like 2-(Oxan-4-yl)morpholine hydrochloride (often referred to as 4-(Tetrahydro-2H-pyran-4-yl)morpholine HCl) as simple building blocks....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown" Factor

As researchers, we often treat intermediates like 2-(Oxan-4-yl)morpholine hydrochloride (often referred to as 4-(Tetrahydro-2H-pyran-4-yl)morpholine HCl) as simple building blocks. This is a safety blind spot. Unlike the well-characterized liquid morpholine, this solid hydrochloride salt presents a dual hazard profile :

  • Chemical Hazard: The hydrochloride moiety acts as a "latency bomb." Upon contact with the moisture in your respiratory tract or eyes, it hydrolyzes to release hydrochloric acid, causing immediate chemical irritation or burns.

  • Pharmacological Hazard: This scaffold is a privileged structure in kinase inhibitor discovery (specifically PI3K/mTOR pathways). Until proven otherwise, you must handle this compound as a Potent Pharmaceutical Intermediate (SafeBridge Category 2 or 3 equivalent) , assuming inherent biological activity.

This guide moves beyond generic "wear gloves" advice to provide a causality-based safety protocol.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.

Hazard ClassSpecific RiskMechanism of Action
Physical State Fine, Hygroscopic PowderDust Migration: The salt form is prone to static charging, causing "particle jump" during weighing. This creates invisible surface contamination.
Inhalation STOT-SE / CorrosiveAcid Hydrolysis:

. Inhaled dust acidifies lung mucosa.
Skin/Eye Irritant / CorrosivePermeation: Morpholine derivatives can permeate skin.[1] The HCl component causes coagulative necrosis potential in eyes.

The PPE Defense Matrix

Standard "lab safety" is insufficient for bioactive salts. We utilize a Layered Defense Strategy .

A. Respiratory Protection (The Critical Barrier)
  • Standard Operation (< 1g): Work inside a certified Chemical Fume Hood (CFH).

  • Scale-Up (> 1g or outside hood): A powered air-purifying respirator (PAPR) or a tight-fitting full-face respirator with P100 (HEPA) cartridges is mandatory.

    • Why? N95 masks filter 95% of particles but offer zero protection against acid gases evolved if the powder contacts moisture. P100s with acid gas relief are superior.

B. Hand Protection (Permeation Logic)
  • Primary Layer: High-Modulus Nitrile (4 mil).

  • Secondary Layer: Long-cuff Nitrile or Neoprene (minimum 5-8 mil).

  • Technique: "Double Gloving" with color indicators.

    • Why? Morpholine derivatives are organic bases that can swell rubber. Nitrile offers the best broad-spectrum resistance, but the hydrochloride salt is ionic and less likely to permeate unless dissolved in an organic solvent (DMSO/Methanol). If working with solutions, change gloves immediately upon splash.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do NOT rely on safety glasses.

    • Why? Airborne salt dust drifts behind safety glasses. Upon contact with the tear film, it creates a concentrated acidic solution directly on the cornea.

Operational Protocol: Handling & Solubilization

This workflow minimizes static discharge and aerosolization.[2][3]

Step 1: The Weighing Protocol (Static Control)
  • Environment: Balance must be inside the Fume Hood.

  • Ionization: Use an anti-static gun or ionizing bar on the weighing boat and the spatula before touching the powder.

    • Mechanism:[2][4][5][6] HCl salts are triboelectric. Without neutralization, particles will repel each other and "fly" off the spatula, contaminating the balance.

  • Transfer: Use a disposable anti-static weighing funnel to prevent neck contamination of the receiving flask.

Step 2: Solubilization (The Exotherm)
  • Solvent Choice: Typically soluble in Water, DMSO, or Methanol.

  • Addition Order: Add Solid to Solvent , never Solvent to Solid.

    • Why? Adding solvent to a pile of fine powder causes "puffing" (aerosol ejection) due to displaced air.

  • Thermal Management: The dissolution of amine salts can be mildly exothermic. If neutralizing to the free base (using NaOH or Carbonate), expect a significant exotherm. Cool the vessel to 0°C before neutralization.

Visualization: Workflow & Decision Logic

The following diagram illustrates the decision logic for PPE selection based on the state of the matter (Solid vs. Solution).

PPE_Decision_Tree Start Handling 2-(Oxan-4-yl)morpholine HCl State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Weighing / Transfer Liquid Solution (DMSO/Water) State->Liquid Dissolved / Reaction Risk_Solid RISK: Dust Inhalation & Static Solid->Risk_Solid Risk_Liquid RISK: Skin Absorption & Splash Liquid->Risk_Liquid Action_Solid REQUIRED: 1. Fume Hood (Sash <18") 2. Anti-Static Gun 3. Goggles (No Safety Glasses) Risk_Solid->Action_Solid Action_Liquid REQUIRED: 1. Double Nitrile Gloves 2. Face Shield (if >100mL) 3. Tyvek Sleeves Risk_Liquid->Action_Liquid

Figure 1: Decision Logic for PPE selection based on physical state. Note the strict prohibition of safety glasses for the solid phase due to dust drift risks.

Emergency Response & Decontamination

Spill Cleanup (Solid)
  • Do NOT Dry Sweep. This generates dust.

  • Cover: Gently cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO3) solution.

    • Chemistry: This neutralizes the HCl acidity immediately and wets the powder to prevent aerosolization.

  • Collect: Scoop the wet slurry into a hazardous waste bag.

  • Wipe: Clean area with water, then ethanol.

First Aid
  • Eye Contact: Flush for 15 minutes minimum .[3][7] The HCl salt requires prolonged flushing to ensure the pH returns to 7.4.

  • Skin Contact: Wash with soap and water.[1][8] Do not use ethanol (it enhances skin permeability of the morpholine ring).

Disposal Considerations

Never dispose of morpholine derivatives down the drain. They are often resistant to biodegradation and can affect aquatic life.

  • Solid Waste: Label as "Toxic Organic Solid, Acidic". Dispose of via high-temperature incineration.

  • Aqueous Waste: If neutralized, check pH. If containing heavy metals (from subsequent coupling steps), segregate. Otherwise, dispose of as "Aqueous Organic Waste" for fuel blending/incineration.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11626210, 4-(Tetrahydro-2H-pyran-4-yl)morpholine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Morpholine. (General hazards of morpholine class). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • SafeBridge Consultants.Potent Compound Safety: Categorization and Handling.

Sources

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